2-Amino-3-methylhexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSUGULOZFMUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334781 | |
| Record name | 2-Amino-3-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60182-96-9 | |
| Record name | 2-Amino-3-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Methodologies for 2 Amino 3 Methylhexanoic Acid and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as "disconnections". rnlkwc.ac.inlkouniv.ac.in Each disconnection must correspond to a known, reliable chemical reaction performed in the forward (synthetic) direction. rnlkwc.ac.in For a molecule like 2-amino-3-methylhexanoic acid, several strategic disconnections can be envisioned.
Key retrosynthetic disconnections for this compound include:
Cα-N Bond Disconnection: This is one of the most common approaches, suggesting the formation of the amino group at a late stage. This can be achieved through the amination of an α-halo acid or the reductive amination of an α-keto acid. A crucial functional group interconversion (FGI) might involve reducing a nitro group to form the amine. rnlkwc.ac.in
Cα-Cβ Bond Disconnection: This strategy involves forming the bond between the α and β carbons. A powerful method corresponding to this disconnection is the alkylation of a glycine (B1666218) enolate equivalent. The glycine synthon provides the α-amino acid core, which is then alkylated with a suitable electrophile, in this case, a sec-butyl halide or equivalent, to introduce the 3-methylpentyl side chain.
Cβ-Cγ Bond Disconnection: This approach builds the side chain by reacting a smaller fragment with a precursor already containing the α-amino acid moiety. For instance, a conjugate addition to an α,β-unsaturated amino acid derivative is a viable strategy. illinois.edu
These disconnections form the basis for various synthetic plans, including linear sequences, convergent strategies, and, most importantly, methods for controlling the stereochemistry at the two chiral centers.
Classical Chemical Synthesis Routes to this compound
Classical synthesis refers to well-established methods that may not always provide high stereoselectivity without a subsequent resolution step. These routes are often robust and scalable.
Linear synthesis involves the sequential modification of a starting material through a series of steps to build the final product. A notable classical synthesis of this compound begins with 2-methylhexanoic acid and proceeds through several key transformations.
A representative four-step linear synthesis involves:
α-Bromination: 2-methylhexanoic acid undergoes radical bromination at the α-position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction yields 2-bromo-3-methylhexanoic acid.
Ammonolysis: The resulting α-bromo acid is treated with ammonia (B1221849). This is a nucleophilic substitution (S_N2) reaction where ammonia displaces the bromide to form the α-amino acid. This step typically produces a mixture of all four possible stereoisomers.
Protection/Derivatization: The mixture of stereoisomers can be derivatized, for example, by N-acetylation, to facilitate separation. researchgate.net
Resolution: The mixture of diastereomers or enantiomers is separated. This can be done by classical chemical resolution using a chiral resolving agent or, more efficiently, through enzymatic resolution, which will be discussed in section 2.3. researchgate.net
Another classical approach involves the regio- and stereo-specific ring-opening of a cis-2,3-epoxy-acid with ammonia. This method, applied to related structures, can provide specific diastereomers based on the stereochemistry of the starting epoxide. rsc.org
Convergent synthesis is a strategy where different fragments of a complex molecule are synthesized independently and then joined together at a late stage. ub.edugoogle.com This approach is particularly efficient for large molecules like peptides, where this compound might be one of several building blocks.
An example is the synthesis of Kahalalide F, a complex depsipeptide with antitumoral properties. ub.edu In this context, the (S)-methylhexanoic acid side chain is coupled to the N-terminus of a large, pre-assembled peptide fragment.
General Convergent Strategy:
Fragment Synthesis: The this compound unit (or a precursor like 3-methylhexanoic acid) is prepared and protected. Separately, the remaining portion of the target molecule (e.g., a peptide chain) is synthesized. ub.edu
Fragment Coupling: The two fragments are joined using peptide coupling reagents.
Final Deprotection: All protecting groups are removed to yield the final complex molecule.
This method allows for the efficient assembly of large structures and facilitates the purification of intermediates, as the fragments have significantly different molecular weights. google.com
Functional group interconversions (FGIs) are fundamental to any multi-step synthesis, allowing for the conversion of one functional group into another to facilitate a desired reaction. solubilityofthings.commit.edusolubilityofthings.com
Key FGIs in the synthesis of this compound include:
Carboxylic Acid to Acyl Chloride: Activation of the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form an acyl chloride, making it more reactive for amidation reactions.
Amine to Amide: Protection of the amino group as an amide (e.g., N-acetyl or N-Fmoc) is a common strategy in peptide synthesis to prevent unwanted side reactions during coupling steps.
Oxidation/Reduction: These reactions are crucial for manipulating the oxidation state of atoms. For example, a hypothetical route could involve the reduction of a nitro group (–NO₂) to an amine (–NH₂), or the oxidation of a primary alcohol (–CH₂OH) to a carboxylic acid (–COOH). solubilityofthings.comsolubilityofthings.com
Halogenation: The substitution of an α-hydrogen with a halogen, such as the bromination of 2-methylhexanoic acid, transforms an unreactive C-H bond into a reactive C-Br bond, enabling nucleophilic substitution.
| Transformation | Initial Group | Final Group | Typical Reagents | Relevance |
| Halogenation | α-C-H | α-C-Br | NBS, AIBN | Introduces a leaving group for amination. |
| Amination | α-C-Br | α-C-NH₂ | NH₃ | Forms the amino acid from the halo-acid. |
| Esterification | Carboxylic Acid | Ester | Alcohol, Acid Catalyst | Protection or modification of the acid group. solubilityofthings.com |
| Amide Formation | Amine | Amide | Acyl Chloride | Protection of the amine or peptide bond formation. |
Enantioselective and Diastereoselective Synthesis of this compound
Controlling the absolute configuration at both the C2 and C3 stereocenters is the most critical aspect of synthesizing this compound. Modern methods focus on achieving this control directly during the synthesis, avoiding the need for resolving racemic mixtures.
Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and elegant approach to stereocontrol.
Phase-Transfer Catalysis: A powerful method for synthesizing β-branched α-amino acids involves the asymmetric alkylation of a glycine enolate equivalent under phase-transfer conditions. organic-chemistry.org
Mechanism: A Schiff base of a glycine ester (e.g., benzophenone (B1666685) imine of tert-butyl glycinate) is deprotonated by a strong base (like NaOH or KOH) in a biphasic system. A chiral quaternary ammonium (B1175870) salt acts as the phase-transfer catalyst, transporting the enolate into the organic phase where it reacts with a secondary alkyl halide (e.g., 2-bromopentane). The chiral environment created by the catalyst directs the alkylation to occur on a specific face of the enolate, inducing high diastereo- and enantioselectivity. organic-chemistry.org
Advantages: This method can achieve excellent levels of syn- and enantioselectivity. Furthermore, the resulting alkylation product can often be selectively converted to the corresponding anti isomer, providing access to all four possible stereoisomers. organic-chemistry.org
Asymmetric Hydrogenation: Another key industrial method is the asymmetric hydrogenation of an unsaturated precursor using a chiral transition metal catalyst. For example, a rhodium- or ruthenium-based catalyst with a chiral phosphine (B1218219) ligand (e.g., Me-DuPHOS) can hydrogenate a β-substituted-β-(acylamino)acrylate to produce the desired amino acid with very high enantiomeric excess. researchgate.netnih.gov
Enzymatic Resolution: Biocatalysis offers an extremely selective method for obtaining pure stereoisomers. In this approach, a racemic mixture is subjected to an enzyme that acts on only one of the enantiomers. researchgate.net
Example: The racemic N-acetyl derivative of threo-2-amino-3-methylhexanoic acid can be resolved using the enzyme Aspergillus acylase. The enzyme selectively hydrolyzes the acetyl group from the L-enantiomer, leaving the D-enantiomer unchanged. The resulting free L-amino acid and the N-acetylated D-amino acid can then be easily separated. researchgate.net Similarly, penicillin G acylase is used in industrial processes for stereoselective resolutions.
| Method | Catalyst/Enzyme | Substrate Type | Key Feature | Stereoselectivity |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Glycine Schiff Base + Alkyl Halide | Kinetic resolution during alkylation. organic-chemistry.org | High dr and ee. organic-chemistry.org |
| Asymmetric Hydrogenation | Rh-DuPHOS, Ru-BINAP | Unsaturated Amino Acid Precursor | Direct formation of chiral centers. researchgate.netnih.gov | High ee (>90%). researchgate.net |
| Enzymatic Resolution | Aspergillus acylase, Penicillin G acylase | Racemic N-acyl Amino Acid | High specificity for one enantiomer. researchgate.net | Excellent ee (>99%). |
Asymmetric Catalysis for Stereocenter Induction
Chiral Ligand Design and Application
The development of chiral ligands for transition-metal-catalyzed reactions has become a cornerstone of asymmetric synthesis. In the context of synthesizing this compound and its analogs, chiral phosphine ligands, such as phosphine-oxazoline systems, have been reported for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated ester or an imine, catalyzed by a rhodium or iridium complex bearing a chiral phosphine ligand, can furnish the desired amino acid with high enantioselectivity. acs.org The efficiency of these catalytic systems is highly dependent on the design of the ligand, where subtle steric and electronic modifications can significantly impact both the yield and the enantiomeric excess of the product.
| Ligand Type | Metal | Application | Key Features |
| Phosphine-Oxazoline | Rhodium, Iridium | Asymmetric Hydrogenation | Creates a chiral pocket around the metal center, influencing the facial selectivity of substrate binding. |
| Chiral Phosphines | Rhodium, Iridium | Asymmetric Hydrogenation | P-stereogenic phosphines and those with atropisomeric backbones can induce high levels of asymmetry. acs.org |
| N-Acetyl-protected aminoethyl quinoline (B57606) (APAQ) | Palladium | Enantioselective Arylation | Forms a six-membered chelate with the metal, enabling control over the stereochemistry of C-H activation. nih.gov |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to metal-based catalysis. mdpi.com For the synthesis of γ-amino acids like pregabalin, which shares structural similarities with this compound, organocatalytic methods have been successfully employed. mdpi.comresearchgate.net These strategies often involve the use of chiral amines or cinchona alkaloids to catalyze key bond-forming reactions. For example, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst, can establish one of the stereocenters with high enantioselectivity. The resulting intermediate can then be further elaborated to the target amino acid. The desymmetrization of meso-anhydrides using chiral alkaloids is another effective organocatalytic strategy that has been applied to the synthesis of related chiral γ-amino acids. researchgate.netirb.hr
Metal-Catalyzed Asymmetric Synthesis
Metal-catalyzed reactions are pivotal in the stereoselective synthesis of complex molecules. nih.gov Beyond asymmetric hydrogenation, other metal-catalyzed transformations are employed for the synthesis of this compound stereoisomers. Palladium-catalyzed C(sp³)–H activation has become a powerful strategy for the functionalization of unactivated C-H bonds. nih.gov By employing a chiral ligand, it is possible to achieve enantioselective C-H functionalization, providing a direct route to chiral amino acid derivatives. For example, the palladium-catalyzed arylation of aliphatic amides using chiral N-acetyl-protected aminoethyl quinoline (APAQ) ligands has been shown to proceed with high enantioselectivity. nih.gov Another approach involves the use of chiral Ni(II) complexes to direct the stereoselective alkylation of glycine or alanine (B10760859) enolates, a method that has proven effective for the synthesis of various non-canonical amino acids, including fluorinated analogs. nih.gov
Chiral Auxiliary Strategies in this compound Synthesis
Chiral auxiliary-mediated synthesis is a classical and reliable method for controlling stereochemistry. ethz.ch This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product.
For the synthesis of this compound, chiral oxazolidinones, such as those derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, have been utilized. google.com The oxazolidinone is first acylated with a suitable carboxylic acid derivative, and the resulting N-acyl oxazolidinone then undergoes a diastereoselective alkylation or other bond-forming reaction. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired chiral amino acid. google.com Similarly, chiral synthons derived from 2-oxazolone have been used to prepare bioactive amino-hydroxycarboxylic acids in optically pure forms. nii.ac.jp While effective, this method requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal. google.com
| Chiral Auxiliary | Key Reaction | Product Type |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Diastereoselective alkylation | Chiral carboxylic acids and their derivatives. google.com |
| 2-exo-alkoxy-apocamphanecarboxylic acid derivatives | Enantioselective functionalization of 2-oxazolone | Enantiomerically pure 2-amino alcohols. nii.ac.jp |
| Chiral 2-oxazolidinones with a bicyclo[2.2.2]octane ring system | Diels-Alder reactions, alkylations, aldol (B89426) reactions, Michael reactions | Various chiral products with high diastereoselectivity. nii.ac.jp |
Biocatalytic and Enzymatic Synthesis of Specific Stereoisomers of this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with exquisite stereo-, regio-, and chemoselectivity under mild conditions. acs.org
Enzyme Identification and Characterization for Biosynthesis
The biosynthesis of this compound has been observed in certain microorganisms. For instance, some fungal species naturally produce the (2S,3S)-stereoisomer. Genetically engineered strains of Corynebacterium glutamicum and Escherichia coli have also been developed to produce this amino acid. mdpi.com The synthesis in these engineered organisms often utilizes the enzymes of the isoleucine/valine biosynthetic pathway, starting from α-ketovalerate. mdpi.com
Amine transaminases (ATAs) are a particularly versatile class of enzymes for the synthesis of chiral amines and amino acids. mdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. By selecting an appropriate ATA with the desired stereoselectivity, it is possible to synthesize a specific stereoisomer of this compound from its corresponding α-keto acid precursor, 3-methyl-2-oxohexanoic acid. The broad substrate spectrum of ATAs allows for the production of a wide variety of non-canonical amino acids. mdpi.com
Another important enzymatic method is kinetic resolution. For example, the racemic N-acetyl derivative of threo-2-amino-3-methylhexanoic acid can be resolved using an acylase from Aspergillus, which selectively hydrolyzes the N-acetyl group from one enantiomer, allowing for the separation of the two enantiomers. researchgate.net Penicillin G acylase has also been used for the biocatalytic resolution of N-phenylacetyl derivatives of β-amino acids. researchgate.net
| Enzyme Class | Reaction Type | Substrate | Product |
| Transaminases | Asymmetric amination | 3-methyl-2-oxohexanoic acid | This compound |
| Acylases | Kinetic resolution | Racemic N-acetyl-2-amino-3-methylhexanoic acid | Enantiomerically pure this compound. researchgate.net |
| Nitrilases | Enantioselective hydrolysis | Racemic 2-isobutyl-succinonitrile | (S)-3-cyano-5-methylhexanoic acid (pregabalin intermediate). google.com |
| Lipolases | Kinetic resolution | Racemic cyanoester | Enantiomerically enriched cyanoester (pregabalin intermediate). mdpi.com |
Directed Evolution and Enzyme Engineering for Enhanced Production
While naturally occurring enzymes can be useful, their properties are often not optimal for industrial-scale synthesis. Directed evolution and enzyme engineering techniques are employed to improve enzyme stability, activity, substrate specificity, and stereoselectivity. acs.orgnih.gov
Directed evolution involves creating a library of enzyme variants through random mutagenesis or DNA shuffling, followed by screening for improved performance. google.comgoogle.com This iterative process can lead to enzymes with significantly enhanced properties. For example, directed evolution has been used to develop engineered polypeptides for the asymmetric synthesis of β-hydroxy-α-amino acids with high diastereomeric excess. google.com This approach could be applied to enzymes involved in the synthesis of this compound to improve its production.
Rational design, which involves making specific changes to the enzyme's active site based on its three-dimensional structure, is another powerful tool. mdpi.com By understanding the interactions between the enzyme and its substrate, specific amino acid residues can be mutated to alter the enzyme's properties. For instance, modifying the size of the binding pockets in an amine transaminase can influence its substrate specificity and stereoselectivity. mdpi.com Hybrid approaches that combine rational design with directed evolution are often the most effective strategy for developing highly efficient biocatalysts for the synthesis of non-canonical amino acids like this compound. mdpi.com
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Key strategies include the use of biocatalysts and optimizing reaction conditions.
One prominent green approach involves enzymatic resolution. A patented four-step synthesis of (2S,3S)-2-amino-3-methylhexanoic acid utilizes Penicillin G acylase for enzymatic resolution. This method starts with 2-methylhexanoic acid and proceeds through bromination, ammonolysis, and phenylacetylation before the final resolution step. The use of an enzyme in this process is a significant advancement over classical resolution methods, which often employ toxic reagents and result in lower yields. The enzyme operates under mild conditions (pH 8.5, 37°C), which reduces energy consumption and the need for harsh chemicals.
Another avenue for green synthesis is the use of engineered enzymes. Researchers have designed variants of phenylalanine ammonia lyases (PAL) for the direct asymmetric synthesis of β-branched aromatic α-amino acids. nih.govresearchgate.net While this research focuses on aromatic amino acids, the principles of engineering enzymes for stereoselective synthesis could be adapted for aliphatic amino acids like this compound. This approach offers the potential for high diastereoselectivity and enantioselectivity in a single step, significantly improving atom economy and reducing waste. nih.govresearchgate.net
The table below summarizes key aspects of a green synthetic approach to (2S,3S)-2-amino-3-methylhexanoic acid.
| Step | Reaction | Reagents/Catalyst | Key Green Aspect |
| 1 | Bromination | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | High conversion (>95%) reduces downstream purification needs. |
| 2 | Ammonolysis | Methanol-ammonia solution | Achieves a good isolated yield (70%). |
| 3 | Phenylacetylation | - | Prepares the racemic mixture for enzymatic resolution. |
| 4 | Enzymatic Resolution | Penicillin G acylase | Biocatalyst operates under mild conditions, replacing hazardous reagents. |
Scalable Synthesis and Process Optimization for Research Quantities of this compound
Developing a scalable synthesis is crucial for producing sufficient quantities of this compound for research purposes. This involves optimizing reaction conditions, improving yields, and ensuring the process is practical for larger-scale production.
A notable scalable method is the four-step synthesis involving enzymatic resolution mentioned previously. This process has been described as industrially viable. The initial bromination of 2-methylhexanoic acid using N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) in benzotrifluoride (B45747) at 90°C achieves a high conversion of over 95%. The subsequent ammonolysis of the resulting 2-bromo-2-methylhexanoic acid with a methanol-ammonia solution at 50°C yields the racemic DL-2-amino-3-methylhexanoic acid (also known as DL-2-methylnorleucine) with a 70% isolated yield after purification. The subsequent phenylacetylation and enzymatic resolution steps are designed for efficient separation of the desired stereoisomer.
Phase-transfer catalysis represents another promising strategy for the stereoselective synthesis of β-branched α-amino acids. organic-chemistry.org This method utilizes a chiral quaternary ammonium bromide and 18-crown-6 (B118740) to catalyze the alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides. organic-chemistry.org This approach allows for high enantio- and diastereoselectivities and provides access to all stereoisomers of β-alkyl-α-amino acids through a stereoinversion process. organic-chemistry.org The practicality and efficiency of this method make it a candidate for scalable synthesis. organic-chemistry.org
For process optimization, several factors are considered:
Reagent Selection: Utilizing readily available and less hazardous starting materials. The synthesis starting from D-glucose to produce a protected amino acid derivative demonstrates the use of abundant and renewable feedstocks. rsc.org
Catalyst Efficiency: Employing highly active and selective catalysts, such as engineered enzymes or phase-transfer catalysts, can significantly improve yields and reduce byproducts. nih.govresearchgate.netorganic-chemistry.org
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize yield and minimize energy consumption. For instance, some industrial processes for related compounds are limited by requirements for very low temperatures (e.g., -78°C) and pyrophoric reagents, which are not ideal for large-scale production. google.com
Purification: Developing efficient purification methods, such as crystallization or chromatography, to isolate the final product with high purity.
The following table outlines a comparison of different synthetic strategies and their potential for scalability.
| Synthetic Strategy | Key Features | Potential for Scalability |
| Enzymatic Resolution | Four-step process, mild reaction conditions for resolution. | High, described as industrially viable. |
| Phase-Transfer Catalysis | High stereoselectivity, access to all stereoisomers. organic-chemistry.org | Good, offers a practical and efficient route. organic-chemistry.org |
| Asymmetric Hydrogenation | Used for related compounds, can be efficient but may require high pressure. google.com | Moderate, high-pressure requirements can be a challenge. |
| Chiral Auxiliary-Mediated Alkylation | Can suffer from low yields and require toxic reagents. | Low, less favorable due to yield and safety concerns. |
In Depth Stereochemical Elucidation and Conformational Analysis of 2 Amino 3 Methylhexanoic Acid
Determination of Absolute and Relative Stereochemistry of 2-Amino-3-methylhexanoic Acid Stereoisomers
The definitive assignment of the absolute and relative configuration of the four stereoisomers of this compound requires a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the three-dimensional arrangement of the molecule.
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential absorption and refraction of left and right circularly polarized light, respectively, by a chiral molecule.
For this compound, the naturally occurring (2S, 3S)-isomer has been characterized using these methods. The specific optical rotation, a measure of the extent to which a substance rotates the plane of polarized light, has been reported for (2S, 3S)-2-amino-3-methylhexanoic acid. wikipedia.org
Table 3.1: Optical Rotation of (2S, 3S)-2-Amino-3-methylhexanoic Acid
| Stereoisomer | Specific Rotation ([α]D25) | Conditions |
| (2S, 3S) | +29.0° | c 0.5, 6 M HCl |
The positive sign of the optical rotation indicates that this enantiomer is dextrorotatory.
Circular dichroism spectroscopy provides more detailed information about the stereochemistry. The CD spectrum of (2S,3S)-2-amino-3-methylhexanoic acid exhibits a positive Cotton effect around 201 nm, which is characteristic of the n → π* transition of the carboxyl group in L-α-amino acids. smolecule.com The sign of the Cotton effect is a reliable indicator of the absolute configuration at the α-carbon. A positive Cotton effect in this region is consistent with the (S) configuration at the C2 position for α-amino acids.
Table 3.2: Circular Dichroism Data for (2S, 3S)-2-Amino-3-methylhexanoic Acid
| Stereoisomer | Wavelength (λmax) | Molar Ellipticity (Δε) |
| (2S, 3S) | ~201 nm | +31.71 |
Single-crystal X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a molecule, provided that suitable crystals can be obtained. This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.
While a crystal structure for this compound itself is not publicly available, the crystal structure of its close structural analog, (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine), provides valuable insights into the expected solid-state conformation and intermolecular interactions. researchgate.net In the crystal structure of L-isoleucine, the molecules exist as zwitterions and are interconnected by a network of N—H···O hydrogen bonds, forming layered structures. researchgate.net The hydrophobic side chains protrude from these layers. It is anticipated that derivatives of this compound would exhibit similar crystalline packing, stabilized by hydrogen bonding and van der Waals interactions. The determination of the crystal structure of a derivative of this compound would provide unequivocal proof of its stereochemistry and detailed information about its conformational preferences in the solid state.
Advanced NMR techniques are indispensable for determining the relative stereochemistry and conformational preferences of molecules in solution. For this compound, with its two stereogenic centers, NMR methods can differentiate between the (syn) and (anti) diastereomers.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect through-space correlations between protons that are in close proximity (typically < 5 Å). acdlabs.com These experiments are particularly useful for determining the relative stereochemistry of diastereomers.
In the case of this compound, the key to distinguishing between the syn ((2S,3S) and (2R,3R)) and anti ((2S,3R) and (2R,3S)) diastereomers lies in the spatial relationship between the proton at the α-carbon (Hα) and the proton at the β-carbon (Hβ). In the syn isomers, Hα and Hβ are on the same side of the carbon-carbon bond in certain conformations, leading to a stronger NOE or ROE correlation. Conversely, in the anti isomers, these protons are on opposite sides, resulting in a weaker or absent correlation. The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive probe of internuclear distances.
Table 3.3: Expected NOE/ROE Correlations for Stereochemical Assignment of this compound Diastereomers
| Diastereomer Pair | Hα - Hβ Correlation | Hα - β-CH3 Correlation |
| syn ((2S,3S)/(2R,3R)) | Strong | Weak/Absent |
| anti ((2S,3R)/(2R,3S)) | Weak/Absent | Strong |
ROESY experiments are often preferred for molecules in the size range of amino acids as they avoid the complication of zero or near-zero NOEs that can occur for medium-sized molecules.
The magnitude of the three-bond scalar coupling constant (³J) between Hα and Hβ provides valuable information about the dihedral angle between these two protons, as described by the Karplus equation. wikipedia.org Different staggered conformations (rotamers) around the Cα-Cβ bond will have different dihedral angles and thus different ³JHα,Hβ values. By analyzing the observed coupling constant, which is a population-weighted average of the coupling constants of the individual conformers, the preferred conformation and the relative stereochemistry can be inferred.
For branched-chain amino acids, the ³JHα,Hβ values for the anti and syn diastereomers are typically different. Generally, a larger coupling constant is observed for the anti isomers where a trans relationship between Hα and Hβ is more populated, while a smaller coupling constant is characteristic of the syn isomers where gauche interactions are more prevalent.
Table 3.4: Representative ³JHα,Hβ Coupling Constants for Stereochemical Elucidation
| Diastereomer | Typical ³JHα,Hβ (Hz) | Predominant Conformation |
| syn | 2 - 5 | Gauche |
| anti | 7 - 10 | Anti |
| (Note: These are typical ranges for similar amino acids and may vary for this compound and its derivatives depending on the solvent and substituents.) |
To determine the absolute configuration and enantiomeric purity of this compound, chiral derivatizing agents (CDAs) can be employed in NMR spectroscopy. nih.gov A CDA reacts with the amino or carboxyl group of the amino acid to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different. This allows for the differentiation of the enantiomers of the original amino acid.
A common strategy involves reacting the amino group of this compound with a chiral reagent such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its analogues. The resulting diastereomeric amides will exhibit different chemical shifts for the protons near the newly formed chiral center, allowing for their distinction and quantification by ¹H or ¹⁹F NMR.
Table 3.5: Common Chiral Derivatizing Agents for Amino Acids
| Chiral Derivatizing Agent | Functional Group Reacted | NMR Nucleus Observed |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Amino | ¹H, ¹⁹F |
| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Amino | ¹H, ¹⁹F |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey's Reagent) | Amino | ¹H |
By comparing the NMR spectra of the derivatized enantiomers of this compound, their absolute configurations can be assigned based on established models for the shielding and deshielding effects of the CDA.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment
Enantiomeric and Diastereomeric Purity Assessment Methodologies
The accurate determination of the stereoisomeric composition of this compound is paramount. Several chromatographic and electrophoretic techniques are employed to resolve the enantiomers and diastereomers with high fidelity.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of amino acids, including those with multiple chiral centers like this compound. sigmaaldrich.com The separation can be achieved through two main approaches: direct and indirect.
The direct approach utilizes chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and diastereomers. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective. sigmaaldrich.com These CSPs possess ionic groups compatible with both organic and aqueous mobile phases, which is ideal for polar and ionic compounds like amino acids. sigmaaldrich.com The separation of the four stereoisomers of isoleucine (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine), a close structural analog of this compound, has been successfully demonstrated on a CHIROBIOTIC T column. sigmaaldrich.com
The indirect approach involves the pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomeric pairs. These diastereomers can then be separated on a conventional achiral stationary phase, such as a C18 column. A notable example of a CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its variants, which react with the amino group to form stable diastereomers. nih.gov This method is highly sensitive and allows for the determination of enantiomeric purity in complex samples. nih.gov
Table 1: Illustrative Chiral HPLC Separation of Isoleucine Stereoisomers on a CHIROBIOTIC T Column
| Stereoisomer | Retention Time (min) |
| L-Isoleucine | 6.13 |
| L-Alloisoleucine | 6.59 |
| D-Alloisoleucine | 7.82 |
| D-Isoleucine | 8.42 |
This data is for the analogous compound isoleucine and serves as a representative example of the separation achievable for compounds with similar stereochemistry. sigmaaldrich.com
Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric and diastereomeric analysis of volatile compounds. Since amino acids are non-volatile, they require derivatization prior to GC analysis to increase their volatility. nih.gov A common two-step derivatization process involves esterification of the carboxyl group followed by acylation of the amino group. mst.edu
Once derivatized, the stereoisomers can be separated on a chiral capillary column. Chirasil-Val, a polysiloxane-based stationary phase functionalized with L-valine-tert-butylamide, is a widely used CSP for the separation of amino acid enantiomers. nih.govmst.edu This method, often coupled with mass spectrometry (GC-MS), provides high sensitivity and allows for the accurate quantification of each stereoisomer. researchgate.net The elution order of the enantiomers can sometimes be reversed by using a CSP with the D-form of the chiral selector. mst.edu
Table 2: Common Derivatization Reagents for Chiral GC Analysis of Amino Acids
| Derivatization Step | Reagent | Resulting Derivative |
| Esterification | Methanolic HCl | Methyl ester |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | N-trifluoroacetyl |
| Acylation | Pentafluoropropionic anhydride (PFPA) | N-pentafluoropropionyl |
| Acylation | Heptafluorobutyric anhydride (HFBA) | N-heptafluorobutyryl |
Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an attractive method for chiral analysis. nih.gov In CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov
Commonly used chiral selectors for amino acid enantioseparation include:
Cyclodextrins (CDs): Native and derivatized cyclodextrins are widely used due to their ability to form inclusion complexes with the analytes, leading to differential migration times for the enantiomers. nih.gov
Macrocyclic Antibiotics: Antibiotics like vancomycin (B549263) can be used as chiral selectors in the BGE, offering unique selectivity for amino acid enantiomers.
Chiral Ligand-Exchange: In this approach, a chiral ligand (e.g., an L-amino acid derivative) and a metal ion (e.g., Cu(II)) are added to the BGE. The enantiomers of the analyte form transient diastereomeric complexes with the chiral ligand and metal ion, resulting in different electrophoretic mobilities. nih.gov
The choice of chiral selector, its concentration, the pH of the BGE, and the applied voltage are critical parameters that need to be optimized to achieve baseline separation of all four stereoisomers of this compound. nih.gov
Derivatization plays a crucial role in enhancing the chromatographic resolution and detection of amino acids. As mentioned for Chiral GC, derivatization is essential to impart volatility. In HPLC, while direct analysis is possible, derivatization can significantly improve separation efficiency and sensitivity. sigmaaldrich.com
Chiral derivatizing agents, such as Marfey's reagent (FDAA) and its analogues, convert enantiomers into diastereomers, which can be more easily separated on achiral columns. nih.gov Other reagents like 1-(9-fluorenyl)ethyl chloroformate (FLEC) also form diastereomers suitable for reversed-phase HPLC separation.
For enhancing detection, especially for fluorescence or UV detection, derivatizing agents that introduce a chromophore or fluorophore are used. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), can be employed for this purpose. nih.gov The choice of derivatization reagent depends on the analytical technique, the desired sensitivity, and the nature of the sample matrix.
Conformational Analysis of this compound
The biological activity and interactions of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Experimental techniques provide valuable insights into its preferred conformations in different environments.
Several spectroscopic and crystallographic techniques serve as powerful experimental probes to elucidate the conformational preferences of this compound.
X-ray Crystallography: This technique provides the most definitive information about the conformation of a molecule in the solid state. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and torsion angles. A crystal structure of L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), the lower homolog of this compound, shows that the molecule exists as a zwitterion in the crystal lattice, with specific hydrogen bonding interactions defining the packing arrangement. researchgate.net Such studies on this compound would provide invaluable data on its solid-state conformation.
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are influenced by its conformation. The frequencies of certain vibrational bands, such as the N-H and C=O stretching modes, can provide information about intramolecular and intermolecular hydrogen bonding, which in turn affects the conformational preferences.
Computational Modeling of Conformational Space and Energy Minima
The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to a multitude of different spatial arrangements known as conformations. The study of these conformations, their relative energies, and the barriers to interconversion is crucial for understanding the molecule's physical, chemical, and biological properties. Computational modeling provides powerful tools to explore this complex potential energy surface, identify stable conformers corresponding to energy minima, and determine their relative stabilities. This process typically involves a hierarchical approach, beginning with a broad search using computationally efficient methods, followed by refinement with more accurate, but demanding, techniques.
Force Field-Based Conformational Searches
The initial exploration of the vast conformational space of this compound is efficiently performed using molecular mechanics (MM) force fields. This approach models the molecule as a collection of atoms connected by springs, with the potential energy calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Force field methods are computationally inexpensive, allowing for the rapid evaluation of the energy of millions of conformations.
A systematic conformational search is a common strategy employed for molecules like this compound. This involves systematically rotating all rotatable bonds by a defined increment, followed by an energy minimization of each resulting structure to find the nearest local minimum. This methodical exploration helps to map out the potential energy surface and identify all low-energy conformers.
For the (2S, 3S) stereoisomer of this compound, a systematic conformational search has been conducted using the Merck Molecular Force Field 94 (MMFF94). researchgate.net Such studies typically employ specialized software, like the Molecular Operating Environment (MOE), to perform the search. researchgate.net In this process, an energy cutoff is established to select a relevant subset of conformers for further analysis. For instance, a cutoff of 2.5 kcal·mol⁻¹ above the global minimum is used to ensure a wide distribution of conformers is captured, representing the most populated states at ambient temperatures. researchgate.net The output of this stage is a collection of unique, low-energy conformers, each defined by a specific set of dihedral angles and a corresponding force field-calculated energy.
Quantum Chemical Methods for Conformer Energies
While force field methods are excellent for exploring conformational space, they are based on classical mechanics and empirical parameters, which can limit their accuracy in determining precise energy differences between conformers. nih.gov To obtain more reliable energy values, quantum chemical (QC) methods are employed. These methods solve approximations of the Schrödinger equation to calculate the electronic structure of the molecule from first principles, providing a more accurate description of molecular energies. nih.gov
The low-energy conformers identified by the force field search are used as starting points for geometry optimization and energy calculation at a higher level of theory. researchgate.net Density Functional Theory (DFT) is a widely used QC method that balances computational cost with accuracy, making it suitable for molecules of this size. researchgate.net The process involves re-optimizing the geometry of each conformer using a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), cc-pVTZ). nih.govresearchgate.net This refinement adjusts the bond lengths, angles, and dihedrals to the minimum energy structure according to the quantum mechanical model.
Following optimization, a final single-point energy calculation is performed to determine the relative energies (ΔE) of the stable conformers with high precision. researchgate.net These QC-calculated energies provide a more accurate ranking of conformer stability than force field energies alone. The results help to identify the global minimum energy conformation and the relative populations of other low-energy conformers according to the Boltzmann distribution. This detailed understanding of the conformational landscape is essential for interpreting experimental data and predicting the molecule's behavior. researchgate.net
Research Findings Summary
The following table illustrates the type of data generated from a computational conformational analysis of (2S, 3S)-2-amino-3-methylhexanoic acid. The conformers are defined by their key side-chain dihedral angles (χ1 and χ2), and their relative energies are calculated.
Note: This table is illustrative. It demonstrates the typical output of the computational methods described. The specific dihedral angles and energies are representative examples based on common rotameric states for branched-chain amino acids and are intended to depict plausible conformers within a typical energy window.
| Conformer | χ1 (N-Cα-Cβ-Cγ) Angle (°) | χ2 (Cα-Cβ-Cγ-Cδ) Angle (°) | Relative Energy (ΔE) (kcal·mol⁻¹) | Description |
|---|---|---|---|---|
| 1 | -60 | 180 | 0.00 | Global Minimum (gauche-, trans) |
| 2 | 180 | 180 | 0.45 | Low Energy (trans, trans) |
| 3 | -60 | 60 | 0.95 | Low Energy (gauche-, gauche+) |
| 4 | 60 | 180 | 1.50 | Higher Energy (gauche+, trans) |
| 5 | 180 | -60 | 2.10 | Higher Energy (trans, gauche-) |
Natural Occurrence, Isolation, and Biosynthetic Pathways of 2 Amino 3 Methylhexanoic Acid in Non Human Systems
Discovery and Isolation from Natural Products
Initially synthesized over 70 years ago, 2-Amino-3-methylhexanoic acid (AMHA), also known as β-methylnorleucine, was long considered a non-natural amino acid. nih.govmdpi.com However, recent research has unequivocally confirmed its status as a naturally occurring endogenous (2S, 3S)-α-amino acid. nih.govmdpi.com This discovery has opened new avenues for understanding its role in biological systems.
Free AMHA has been identified and found to accumulate in the mycelia of several fungal species, including the plant pathogen Magnaporthe oryzae and three species of the genus Alternaria. nih.govmdpi.com Notably, the compound was detected within the fungal cells but not in the surrounding fermentation broths, suggesting it is primarily an intracellular metabolite. nih.govmdpi.com Earlier studies had also reported the production of AMHA by an α-aminobutyric acid-resistant mutant of the bacterium Serratia marcescens when cultured in a medium containing norvaline. mdpi.comnih.gov However, the wild-type strain of S. marcescens did not produce AMHA under normal conditions without the addition of exogenous norvaline and leucine. mdpi.com
Extraction and Purification Techniques for this compound from Natural Sources
The isolation of AMHA from fungal biomass involves a multi-step process designed to separate it from a complex mixture of other cellular components. A typical workflow begins with the extraction of the fungal mycelia using a suitable solvent, such as a mixture of methanol (B129727) and water, to lyse the cells and solubilize the intracellular metabolites.
Following extraction, the crude extract undergoes several purification steps. These often include liquid-liquid partitioning to separate compounds based on their polarity. Further purification is commonly achieved using chromatographic techniques. For instance, column chromatography with silica (B1680970) gel can be employed to separate compounds based on their affinity for the stationary phase. Subsequent purification steps may involve high-performance liquid chromatography (HPLC), which offers higher resolution and is effective in isolating the pure compound. The final purified product is often obtained as a white powder.
Structural Elucidation within Complex Natural Product Frameworks
Once purified, the definitive identification of this compound requires a combination of spectroscopic and analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For AMHA, high-resolution mass spectrometry would confirm its molecular formula as C7H15NO2.
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the precise structure and stereochemistry. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to determine the connectivity of atoms within the molecule. Infrared (IR) spectroscopy provides information about the functional groups present, such as the amino and carboxylic acid groups.
To confirm the absolute stereochemistry of the naturally occurring AMHA as (2S, 3S), the optical rotation of the purified compound is measured. nih.gov This experimental data can be compared with computational calculations of the electrostatic circular dichroism (ECD) spectrum using methods like time-dependent density functional theory (TDDFT). nih.gov
Biosynthetic Origins and Precursor Incorporation in Model Organisms
While the natural occurrence of this compound in fungi is now established, the precise details of its biosynthetic pathway in these organisms are still under investigation. However, studies on analogous pathways, particularly the well-characterized branched-chain amino acid (BCAA) biosynthesis in fungi, provide a strong basis for a hypothesized route. researchgate.netnih.gov Research in the bacterium Serratia marcescens has suggested that AMHA is formed from α-ketovalerate, the α-keto acid corresponding to norvaline, utilizing the enzymes of the isoleucine-valine biosynthetic pathway. nih.gov
It is hypothesized that a similar pathway exists in Magnaporthe oryzae and Alternaria species. The biosynthesis likely begins with precursors from central metabolism that enter the BCAA pathway.
Identification of Biosynthetic Gene Clusters
In fungi, the genes responsible for the biosynthesis of secondary metabolites are often organized into biosynthetic gene clusters (BGCs). mdpi.com These clusters typically contain the core synthase genes (like non-ribosomal peptide synthetases or polyketide synthases) as well as genes for tailoring enzymes, transporters, and regulatory proteins.
While a specific BGC for the standalone synthesis of this compound has not yet been identified in Magnaporthe oryzae or Alternaria, it is likely that the enzymes involved are part of the primary metabolic pathway for branched-chain amino acids. The genes for these enzymes, such as acetohydroxyacid synthase, ketol-acid reductoisomerase, dihydroxyacid dehydratase, and branched-chain amino acid aminotransferase, are known to be conserved in fungi. researchgate.net It is possible that one or more of these enzymes exhibit relaxed substrate specificity, allowing them to act on a norvaline precursor to initiate the synthesis of AMHA. Alternatively, a dedicated, but as yet undiscovered, BGC could be responsible for its production.
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final product. Although specific isotopic labeling studies for AMHA biosynthesis in Magnaporthe oryzae or Alternaria have not been reported, a general methodology can be proposed based on the hypothesized pathway.
To confirm the biosynthetic precursors, the fungi could be cultured in a medium supplemented with isotopically labeled compounds, such as ¹³C- or ¹⁵N-labeled threonine or α-ketobutyrate. Following a period of growth, the AMHA would be extracted, purified, and analyzed by mass spectrometry and NMR spectroscopy to determine the position and extent of isotope incorporation. This would provide direct evidence for the involvement of the BCAA pathway and identify the key precursors.
Enzymology of this compound Formation and Transformation in Non-Human Biological Systems
The formation of this compound likely involves a series of enzymatic reactions catalyzed by components of the branched-chain amino acid biosynthetic pathway. Based on studies in bacteria and the known functions of these enzymes in fungi, a plausible enzymatic cascade can be outlined.
The key step that introduces the β-methyl group is hypothesized to be catalyzed by an enzyme with promiscuous activity, likely an isopropylmalate synthase-like enzyme that condenses an acetyl-CoA equivalent with an α-keto acid precursor. The subsequent reactions would involve an isomerase, a dehydrogenase, and a transaminase to yield the final α-amino acid.
The primary enzymes implicated in this pathway are:
Threonine deaminase/dehydratase: Catalyzes the conversion of threonine to α-ketobutyrate, a potential precursor.
Acetohydroxyacid synthase (AHAS): This enzyme typically condenses two molecules of pyruvate (B1213749) or one molecule of pyruvate and one of α-ketobutyrate. It might also act on α-ketovalerate.
Ketol-acid reductoisomerase (KARI): Reduces and isomerizes the product of the AHAS reaction.
Dihydroxyacid dehydratase (DHAD): Catalyzes the dehydration of the dihydroxy acid intermediate.
Branched-chain amino acid aminotransferase (BCAT): Performs the final step of transferring an amino group to the α-keto acid to form AMHA. nih.gov
Further research, including in vitro enzymatic assays with purified enzymes from Magnaporthe oryzae or Alternaria and the appropriate substrates, is necessary to definitively identify and characterize the specific enzymes responsible for this compound biosynthesis.
Ecological and Evolutionary Significance in Non-Human Biological Contexts
The production of non-proteinogenic amino acids like AMHA by fungi is believed to confer specific ecological and evolutionary advantages. nih.govmdpi.com These compounds often serve as secondary metabolites with specialized functions that are not essential for primary growth but can be crucial for survival, competition, and interaction with other organisms. nih.gov
The primary ecological role identified for this compound is that of a plant elicitor. asm.org When applied to plants, AMHA can induce systemic resistance against a range of both abiotic stresses (such as extreme temperatures) and biotic threats (including fungal, bacterial, and viral pathogens). asm.org For the producing fungus, such as Alternaria, releasing a compound that primes the plant's defense system could have several strategic benefits:
Weakening the Host for Colonization : By manipulating the host's defense signaling, the fungus might create a more favorable environment for its own colonization, potentially by causing the plant to expend resources on broad defense responses that are not optimally effective against the fungus itself.
Outcompeting Other Microbes : By inducing a systemic defense response in the plant, the fungus could make the plant environment more hostile for other competing pathogenic or non-pathogenic microbes, thereby securing its own niche.
Modulating Host Physiology : The induction of stress responses can alter the host's metabolism and physiology in ways that may be beneficial to the fungus.
From an evolutionary perspective, the development of the biosynthetic pathway for AMHA likely arose from the existing and highly conserved branched-chain amino acid pathway. portlandpress.com The evolution of novel functions for enzymes within this primary metabolic pathway, or the slight modification of the pathway to produce a new compound, is a common theme in the evolution of secondary metabolism. researchgate.net The ability to produce a compound like AMHA, which can manipulate the physiology of a host plant, would provide a significant selective advantage to the fungus. This advantage would drive the retention and refinement of the genetic machinery responsible for AMHA biosynthesis. The production of such non-proteinogenic amino acids as defense chemicals or signaling molecules is a key evolutionary strategy for fungi in their interactions with their environment, particularly with plants. nih.govmdpi.com
Advanced Analytical and Spectroscopic Characterization of 2 Amino 3 Methylhexanoic Acid
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy.
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that allow for the analysis of molecules like amino acids without significant fragmentation in the ion source. uio.no ESI is particularly well-suited for polar and labile molecules, making it a common choice for amino acid analysis. uio.no In a typical analysis of 2-Amino-3-methylhexanoic acid using ESI in positive ion mode, the molecule is protonated to form the [M+H]⁺ ion. mdpi.com An HRMS spectrum of this ion revealed a measured m/z of 146.1172. mdpi.com This value corresponds to the molecular formula C₇H₁₅NO₂, which has a calculated m/z of 146.1180 for its protonated form. mdpi.com
APCI is another valuable technique, especially for less polar molecules, and can offer enhanced sensitivity for free amino acids at high liquid chromatography (LC) flow rates compared to ESI. uio.nonih.gov It involves the ionization of analyte molecules through gas-phase ion-molecule reactions, which can also be used to generate the protonated [M+H]⁺ ion for mass analysis. uio.no The choice between ESI and APCI often depends on the specific analytical conditions and the matrix in which the compound is found. uoa.gr
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. wikipedia.orgnationalmaglab.org In an MS/MS experiment, an ion of a specific m/z (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. wikipedia.orgnationalmaglab.org This process provides detailed information about the molecule's substructures.
For amino acids, a common fragmentation pathway involves the loss of the carboxyl group (as COOH or H₂O + CO). researchgate.netmdpi.com In the case of this compound's constitutional isomer, isoleucine (m/z 132), the principal transition observed is from the precursor ion at m/z 132 to a product ion at m/z 86, corresponding to the loss of the carboxyl group. researchgate.netmassbank.eu Further fragmentation can help distinguish between isomers. researchgate.net By applying collision-induced dissociation (CID), the selected [M+H]⁺ ion of this compound (m/z 146) would be expected to yield characteristic fragments that confirm the connectivity of the alkyl chain and the positions of the amino and methyl groups.
Isotope Ratio Mass Spectrometry (IRMS) is used to measure the relative abundance of stable isotopes, such as ¹³C/¹²C and ¹⁵N/¹⁴N, within a molecule. wikipedia.org This technique, often coupled with gas chromatography (GC-IRMS), allows for compound-specific isotope analysis. researchgate.net The isotopic composition of amino acids can provide information about their biosynthetic pathways and the metabolic state of the organism that produced them. wikipedia.org Kinetic isotope effects during enzymatic reactions lead to characteristic isotopic signatures in the final product. wikipedia.org Analyzing the stable isotope ratios of carbon and nitrogen in this compound can help trace its origins and understand the metabolic network from which it was derived. wikipedia.org
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structure elucidation of organic molecules by providing detailed information about the chemical environment and connectivity of individual atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for determining the core structure of this compound. The chemical shifts (δ) in the spectra indicate the electronic environment of each nucleus, while the signal multiplicity in ¹H NMR reveals the number of adjacent protons.
In a study using dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the ¹H NMR spectrum of this compound displayed characteristic signals for all its protons. mdpi.com The ¹³C NMR spectrum showed seven distinct carbon signals, confirming the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. mdpi.com
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆) mdpi.com
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 13.74 | br | 1H | OH (Carboxyl) |
| 8.39 | br | 2H | NH₂ |
| 3.77 | s | 1H | CHNH₂ (C-2) |
| 2.05 | s | 1H | CHCH₃ (C-3) |
| 1.51–1.40 | m | 2H | CH₂ (C-4) |
| 1.26–1.11 | m | 2H | CH₂ (C-5) |
| 0.93 | d | 3H | CH₃ (C-7) |
| 0.87 | t | 3H | CH₃ (C-6) |
s = singlet, d = doublet, t = triplet, m = multiplet, br = broad signal
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) mdpi.com
| Chemical Shift (δ ppm) | Carbon Atom Assignment |
|---|---|
| 170.87 | C-1 (C=O) |
| 56.72 | C-2 (CHNH₂) |
| 34.95 | C-3 (CHCH₃) |
| 33.87 | C-4 (CH₂) |
| 20.12 | C-5 (CH₂) |
| 15.38 | C-7 (CH₃) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the complete bonding framework of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying protons that are on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the proton at C-2 with the proton at C-3, the C-3 proton with the C-4 methylene (B1212753) protons, and so on, confirming the sequence of the carbon backbone. science.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It is a highly sensitive technique used to assign which proton signal corresponds to which carbon signal. sdsu.edu For example, the proton signal at 3.77 ppm would show a correlation to the carbon signal at 56.72 ppm, confirming this pair as the C-2 methine group. mdpi.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com HMBC is crucial for connecting different structural fragments. For instance, the proton signal of the methyl group at C-7 (δH 0.93) would show correlations to the carbons at C-2, C-3, and C-4, definitively placing the methyl group at the C-3 position. mdpi.comcolumbia.edu Similarly, correlations from the C-2 proton to the carbonyl carbon (C-1) would confirm the amino acid structure.
Together, these advanced spectroscopic methods provide a comprehensive and unequivocal characterization of the chemical structure of this compound.
Solid-State NMR Applications
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level characterization of solid materials, including amino acids. mst.edu Unlike in-solution NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. mdpi.com For amino acids, ssNMR can reveal details about polymorphism, molecular conformation, and hydrogen bonding networks. ox.ac.ukresearchgate.net
High-resolution spectra of powdered samples are typically achieved by spinning the sample at the magic angle (54.7°) relative to the static magnetic field, a technique known as magic-angle spinning (MAS). mst.edu This process averages the orientation-dependent interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, resulting in narrower, more resolved spectral lines. mdpi.com
For nuclei with low natural abundance and smaller magnetic moments, such as ¹³C and ¹⁵N, techniques like cross-polarization (CP) and high-power proton decoupling are employed. nih.gov CP enhances the signal of the target nucleus by transferring magnetization from abundant protons, while decoupling removes the strong dipolar couplings between protons and the target nucleus, further sharpening the spectral lines. nih.gov
While specific ssNMR data for this compound is not extensively published, analysis of its structural isomer, L-isoleucine, and other amino acids provides a strong precedent. acs.org Studies on amino acid hydrochlorides have shown that the chlorine quadrupolar coupling constants (CQ) are highly sensitive to the local chloride ion environment, demonstrating ssNMR's utility in probing intermolecular interactions. acs.org Furthermore, ¹⁷O ssNMR has been used to study 14 different amino acids, showing that parameters such as the quadrupolar coupling constant (χQ) and isotropic chemical shift (δiso) are sensitive probes of the local bonding environment and can be correlated with structural features like C-O bond length. ox.ac.ukacs.org These applications highlight the potential of ssNMR to provide detailed structural insights into the solid-form of this compound.
| Parameter | Information Provided | Typical Techniques | Reference Nuclei |
| Isotropic Chemical Shift (δiso) | Local electronic environment, conformation, secondary structure. | MAS, CP-MAS | ¹³C, ¹⁵N, ¹⁷O |
| Chemical Shift Anisotropy (CSA) | 3D electronic structure, symmetry of the local environment. | Static, Slow MAS | ¹³C, ¹⁵N |
| Quadrupolar Coupling Constant (CQ) | Electric field gradient at the nucleus, hydrogen bonding, ion coordination. | Static, MAS, DOR | ²H, ¹⁴N, ¹⁷O, ³⁵Cl |
| Dipolar Coupling | Internuclear distances, molecular geometry. | REDOR, TEDOR | ¹³C-¹⁵N, ¹H-¹³C |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy IR spectroscopy of this compound isolated from natural sources reveals characteristic absorption bands that confirm its structure. The IR spectrum shows two distinct peaks around 3400 cm⁻¹ and 3325 cm⁻¹, which are attributed to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group, respectively. An absorption peak observed at 2899 cm⁻¹ is indicative of the symmetric stretching vibration of a hydroxyl (OH) group from the carboxylic acid moiety. Furthermore, a strong, characteristic peak at 1727 cm⁻¹ corresponds to the stretching vibration of the carbonyl (C=O) group.
Raman Spectroscopy Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and skeletal vibrations. While specific Raman data for this compound is limited, the spectrum of its isomer, L-isoleucine, serves as an excellent model. publish.csiro.au The Raman spectrum of L-isoleucine crystals shows bands below 150 cm⁻¹ assigned to translational lattice vibrations. publish.csiro.au Other notable vibrations include those associated with γ(N-H···O) out-of-plane vibrations, Cα-C-C bending, and various torsions. publish.csiro.auacs.org The C-H stretching vibrations typically appear in the high wavenumber region. researchgate.net Temperature-dependent Raman studies on L-isoleucine show that as the temperature decreases, bands sharpen and undergo a slight blue shift, but no structural phase transitions are observed down to 10 K. publish.csiro.au
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) (based on Isoleucine) |
| N-H Asymmetric/Symmetric Stretch | ~3400 / ~3325 | - |
| O-H Stretch (Carboxylic Acid) | ~2899 (broad) | - |
| C-H Stretch | ~2960-2870 | ~2978-2880 |
| C=O Stretch (Carboxylic Acid) | ~1727 | ~1720 |
| NH₃⁺ Deformation | - | ~1619 |
| COO⁻ Symmetric Stretch | - | ~1410-1440 |
| C-C Stretch | - | ~1010-1090 |
| Lattice Vibrations | - | < 150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis (if derivatized)
This compound, like most amino acids, lacks a significant chromophore in its structure, rendering it difficult to detect directly with sufficient sensitivity and selectivity using UV-Vis spectrophotometry. shimadzu.co.kr The native absorbance of the carboxyl group is in the far UV region (200-210 nm), which is prone to interference. shimadzu.co.kr Therefore, to enable analysis by UV-Vis, a chemical derivatization step is necessary to attach a chromophoric moiety to the amino acid. myfoodresearch.comtandfonline.com
This is typically achieved through a pre-column or post-column reaction that targets the primary amine group of the amino acid. jasco-global.com A variety of derivatizing agents can be used for this purpose. For instance, reacting the amino acid with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol creates a highly absorbing isoindole derivative. jasco-global.com Studies on OPA-derivatized amino acids show a distinct absorption peak centered around 340 nm, which is absent in the spectra of the underivatized amino acid or the reagent alone. researchgate.net Other reagents like phenyl isothiocyanate (PITC) and dansyl chloride also form derivatives with strong UV absorbance, allowing for sensitive detection. psu.edumdpi.com The choice of reagent depends on the desired sensitivity, stability of the derivative, and the requirements of the subsequent chromatographic separation.
| Derivatizing Agent | Target Functional Group | Resulting Chromophore | Typical λmax (nm) |
| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Isoindole | ~338-340 |
| Phenyl isothiocyanate (PITC) | Primary & Secondary Amines | Phenylthiocarbamoyl (PTC) | ~254 |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorenylmethyloxycarbonyl | ~265 |
| Dansyl chloride | Primary & Secondary Amines | Dansyl | ~250 |
| 2,4-Dinitrofluorobenzene (FDNB) | Primary Amine | Dinitrophenyl (DNP) | ~360 |
Chromatographic Method Development for Purity and Quantitative Analysis
Chromatographic methods are the cornerstone for assessing the purity of this compound and for its quantitative determination. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are extensively used, each requiring specific method development strategies.
Reversed-phase HPLC (RP-HPLC) is the most common technique for amino acid analysis following derivatization. hplc.eu
Stationary Phase Selection: The choice of stationary phase is critical for achieving separation. For the analysis of derivatized amino acids like phenylthiocarbamoyl (PTC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) derivatives, hydrophobic stationary phases such as C18 (octadecylsilane) or C8 are standard. psu.eduresearchgate.net These phases separate analytes based on their hydrophobicity. hplc.eu More specialized phases, such as those based on calixarenes, have also been developed and can offer different selectivity based on a combination of hydrophobic, π-π, and inclusion interactions. oup.com For separating enantiomers (chiral analysis), specific chiral stationary phases (CSPs) are required.
Mobile Phase Optimization: The mobile phase composition is optimized to achieve the desired retention and resolution. This typically involves a gradient elution using a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Key parameters for optimization include:
pH: The pH of the aqueous buffer is crucial as it affects the ionization state of any residual acidic or basic groups on the derivatized amino acid, thereby influencing retention. psu.eduhplc.eu For AQC-derivatized amino acids, a mobile phase pH of 5.7 was found to improve the resolution of certain compounds. nih.gov
Organic Modifier: The concentration gradient of the organic solvent (e.g., acetonitrile) controls the elution of the derivatized amino acids from the reversed-phase column. A higher concentration of the organic modifier reduces retention. nih.gov
Ionic Additives: Ion-pairing agents like trifluoroacetic acid (TFA) are often added at low concentrations (e.g., 0.05-0.1%) to the mobile phase. hplc.eu TFA helps to sharpen peaks by minimizing unwanted interactions between the analytes and the silica (B1680970) support of the stationary phase. hplc.eu
| Parameter | Stationary Phase | Mobile Phase | Detection |
| Typical Conditions for Derivatized Amino Acids | C18 (e.g., 3-5 µm particle size, 150-250 mm length) | A: Aqueous buffer (e.g., 0.05 M Sodium Acetate, pH 6.4 or 0.05% TFA) B: Acetonitrile/Methanol mixture | UV/Vis (e.g., 254 nm for PTC, 265 nm for FMOC) or Fluorescence |
| Example Gradient | AccQ-Tag C18 (4 µm, 3.9 x 150 mm) | Gradient of 1% AccQ-Tag eluent A (pH 5.7), Acetonitrile, and Water | Fluorescence (Ex: 254 nm, Em: 395 nm) |
GC-MS offers high sensitivity and specificity for amino acid analysis, but it requires that the analytes be chemically modified into volatile and thermally stable derivatives. sigmaaldrich.comsigmaaldrich.com
Derivatization for Volatility: The polar nature of the amino and carboxylic acid functional groups makes this compound non-volatile. thermofisher.com Derivatization is essential to cap these active hydrogens. sigmaaldrich.com Common approaches include:
Silylation: This is a widely used technique where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amine, carboxyl, and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.com TBDMS derivatives are known to be more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
Acylation/Esterification: A two-step process is often used where the carboxylic acid is first esterified (e.g., to a methyl ester using HCl in methanol), followed by acylation of the amine group with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com Alkyl chloroformates can also be used to derivatize both amine and carboxyl groups in a single step. mdpi.com
GC-MS Method: The derivatized sample is injected into the GC, where the volatile derivatives are separated on a capillary column, typically one with a non-polar or mid-polar stationary phase like a 5% phenyl-polymethylsiloxane (e.g., DB-5MS). The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for identification, while the total ion chromatogram is used for quantification. sigmaaldrich.com
| Derivatization Reagent | Abbreviation | Derivative Formed | Target Groups |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | -NH₂, -COOH, -OH |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | -NH₂, -COOH, -OH |
| Alkyl Chloroformates (e.g., Ethyl, Propyl) | ECF, PCF | Alkoxycarbonyl ester/anhydride | -NH₂, -COOH |
| Pentafluoropropionic Anhydride (with alcohol) | PFPA | Pentafluoropropionyl ester/amide | -NH₂, -COOH, -OH |
Advanced Sample Preparation and Derivatization Techniques for Analytical Studies
The successful analysis of this compound, especially from complex biological matrices, hinges on meticulous sample preparation and appropriate derivatization. creative-proteomics.com The goal is to isolate the analyte, remove interfering substances, and convert it into a form suitable for the chosen analytical instrument. creative-proteomics.com
Sample Preparation from Biological Matrices:
Protein Removal: For analysis of free amino acids in samples like plasma or tissue extracts, high-molecular-weight proteins must be removed as they interfere with analysis. nih.gov Common methods include precipitation with an acid, such as trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation. creative-proteomics.com Alternatively, ultrafiltration with a specific molecular weight cutoff (e.g., 3 kDa) can be used to separate proteins from small molecules like amino acids. creative-proteomics.com
Protein Hydrolysis: To determine the total amount of this compound (both free and protein-bound), a hydrolysis step is required to break peptide bonds. This is typically achieved by heating the sample in 6 M hydrochloric acid (HCl) under vacuum. creative-proteomics.com
Solid-Phase Extraction (SPE): SPE is a valuable technique for sample clean-up and concentration. A C18 SPE cartridge can be used to remove highly non-polar interferences like lipids, while mixed-mode cation exchange (MCX) columns can isolate amino acids from other sample components. creative-proteomics.com
Derivatization Techniques: As detailed in previous sections, derivatization is a critical sample preparation step for both HPLC-UV and GC-MS analysis.
For HPLC-UV/Fluorescence: Pre-column derivatization with reagents like OPA, FMOC-Cl, or PITC is performed to attach a chromophore or fluorophore, enabling sensitive detection. jasco-global.comnih.gov Automated systems can perform this derivatization online as part of the injection sequence. nih.gov
For GC-MS: Derivatization to increase volatility is mandatory. sigmaaldrich.com This involves converting polar functional groups into non-polar derivatives using silylating agents (e.g., MTBSTFA) or a combination of esterification and acylation (e.g., with methyl chloroformate or PFPA). sigmaaldrich.commdpi.com
The choice of sample preparation and derivatization strategy is interconnected and depends on the sample matrix, the concentration of the analyte, and the analytical technique to be employed.
| Objective | Technique | Description | Target Analysis |
| Remove Proteins | Acid Precipitation | Use of Trichloroacetic Acid (TCA) to precipitate proteins, followed by centrifugation. | HPLC, GC-MS |
| Isolate Total Amino Acids | Acid Hydrolysis | Heating with 6 M HCl to break peptide bonds and release bound amino acids. | HPLC, GC-MS |
| Clean-up and Concentrate | Solid-Phase Extraction (SPE) | Using C18 or mixed-mode cartridges to remove interferences and concentrate the analyte. | HPLC, GC-MS |
| Enable UV/Vis Detection | Chromophoric Derivatization | Reaction with agents like OPA or PITC to attach a UV-absorbing moiety. | HPLC-UV |
| Enable GC Analysis | Volatility-Enhancing Derivatization | Reaction with silylating agents (MTBSTFA) or acylating/esterifying agents. | GC-MS |
Derivatization and Chemical Modification of 2 Amino 3 Methylhexanoic Acid for Research Applications
Synthesis of Protected Forms of 2-Amino-3-methylhexanoic Acid for Organic Synthesis
The chemical synthesis of peptides or other complex organic molecules requires a carefully orchestrated sequence of reactions. To prevent unwanted side reactions, such as polymerization of the amino acid, the α-amino and α-carboxyl groups of this compound are converted into protected forms. wikipedia.org
Amino Group Protection Strategies
The Fmoc group is the cornerstone of the most common solid-phase peptide synthesis (SPPS) strategy. It is introduced by reacting this compound with a reagent like Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. chemimpex.comlibretexts.org The key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in an organic solvent, which allows for its removal without affecting acid-labile protecting groups on the side chains or the peptide's linkage to the resin. asm.org
The Boc group , historically significant and still widely used, is introduced by treating the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govwikipedia.org This protecting group is stable to basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). wikipedia.org This orthogonality to base-labile groups makes the Boc strategy a robust alternative.
Table 1: Common Amino-Protecting Groups for this compound
| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) |
| Benzyloxycarbonyl | Z or Cbz | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis; HBr in acetic acid |
Carboxyl Group Protection Strategies
In solution-phase peptide synthesis or when synthesizing peptide fragments, the protection of the carboxyl group is necessary to prevent it from reacting during the activation and coupling of another amino acid. ekb.eg This is typically achieved by converting the carboxylic acid into an ester. libretexts.org
Commonly used esters include methyl esters and benzyl esters . These are formed through standard esterification reactions, for example, by reacting this compound with the corresponding alcohol (methanol or benzyl alcohol) under acidic conditions. libretexts.org Benzyl esters are particularly useful as they can be removed by catalytic hydrogenolysis, a mild method that does not affect most other protecting groups. rsc.orgTert-butyl esters are another option, offering acid-lability similar to the Boc group. rsc.org The selection of the ester is based on the need for orthogonality with the N-terminal and side-chain protecting groups.
Table 2: Common Carboxyl-Protecting Groups for this compound
| Protecting Group | Structure | Introduction Method | Cleavage Conditions |
|---|---|---|---|
| Methyl ester | -COOCH₃ | Methanol (B129727) with acid catalyst | Saponification (e.g., NaOH) |
| Benzyl ester | -COOCH₂Ph | Benzyl alcohol with acid catalyst | Catalytic hydrogenolysis (H₂/Pd-C) |
| tert-Butyl ester | -COOC(CH₃)₃ | Isobutylene with acid catalyst | Acidolysis (e.g., TFA) |
Incorporation of this compound into Peptidic Structures and Peptidomimetics
This compound is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. Its incorporation into peptides is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation or increased receptor selectivity. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is the dominant method for assembling peptides in a research setting. gyrosproteintechnologies.com In this technique, the peptide is built step-by-step while one end is anchored to an insoluble polymer support (resin). nih.gov An N-Fmoc protected derivative of this compound is a standard building block for this process. chemimpex.com
The synthesis cycle involves:
Anchoring: The first amino acid is attached to a resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which allows for later cleavage under mild acidic conditions.
Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed with a piperidine solution.
Coupling: The next N-Fmoc protected this compound is "activated" and coupled to the newly freed amino group. Due to the steric hindrance from the β-methyl group, efficient coupling reagents are required. gyrosproteintechnologies.comnih.gov Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with an additive like HOBt (Hydroxybenzotriazole), are effective for these challenging couplings. sigmaaldrich.com
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin using a strong acid cocktail, which also removes any side-chain protecting groups. asm.org
Table 3: Reagents for Incorporating this compound in SPPS
| Reagent Type | Examples | Function |
|---|---|---|
| Resin | 2-Chlorotrityl chloride (2-CTC), Wang Resin | Solid support for peptide assembly |
| Coupling Reagents | HBTU, HATU, HCTU, PyBOP, COMU | Activate the carboxyl group for amide bond formation |
| Additives | HOBt, Oxyma Pure | Suppress racemization and improve coupling efficiency |
| Deprotection Reagent | Piperidine in DMF | Removes the Fmoc protecting group |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers | Releases the peptide from the resin and removes side-chain protection |
Solution-Phase Peptide Synthesis Approaches
While less common for long sequences, solution-phase peptide synthesis remains a vital technique, especially for the large-scale production of short peptides or for the convergent synthesis where protected peptide fragments are coupled together. wikipedia.orgresearchgate.net
In this approach, an N-protected this compound is coupled with a C-protected amino acid (or peptide) in an organic solvent. ekb.eg A coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P®), is used to facilitate the formation of the peptide bond. nih.gov After each coupling step, the resulting dipeptide must be isolated and purified, typically through extraction, precipitation, or chromatography, before the next amino acid can be added. nih.gov This step-wise purification makes the process more labor-intensive than SPPS but can be advantageous for certain synthetic challenges that are difficult to address on a solid support. researchgate.net
Design of Conformationally Restricted Peptidomimetics
A primary motivation for incorporating residues like this compound into peptides is to control the peptide's three-dimensional shape. mdpi.com The flexibility of natural peptides is often a drawback for therapeutic applications, as it can lead to poor binding with biological targets and susceptibility to degradation. nsf.gov
The β-methyl group of this compound introduces significant steric bulk near the peptide backbone. This steric hindrance restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. By limiting the range of accessible conformations, the β-methyl group can induce the peptide to adopt a more defined secondary structure, such as a β-turn or a specific helical fold. researchgate.netacs.org This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity, greater selectivity for its target receptor, and improved metabolic stability. researchgate.net The (2S,3S) configuration, in particular, has been shown to enhance stability against racemization during synthesis.
Synthesis of Analogs and Probes for Structural Biology and Mechanistic Investigations
The synthesis of analogs of this compound is fundamental to exploring its biological roles and the mechanisms of the systems it interacts with. By systematically altering its structure, researchers can create chemical probes to investigate enzyme-substrate interactions, protein folding, and metabolic pathways.
The synthesis of the precursor this compound itself can be achieved through a multi-step process starting from N-(diphenylmethylene)glycine t-butyl ester and 2-bromobutane. semanticscholar.org This core structure is then used as a starting point for further derivatization. For instance, it serves as a precursor in the synthesis of Tenuazonic acid (TeA) derivatives, which are studied for their herbicidal activity by probing their interaction with the D1 protein target. semanticscholar.org
Chemical probes derived from amino acids often incorporate specific functionalities for detection or interaction studies. These can include:
Photoreactive Groups: Analogs containing photoreactive groups, such as a diazirine moiety, can be synthesized. thermofisher.com Upon activation with UV light, these groups form highly reactive carbene intermediates that covalently crosslink with nearby molecules, allowing researchers to identify binding partners and map interaction sites within proteins or other macromolecules. thermofisher.com
Bioorthogonal Tags: The incorporation of bioorthogonal tags, like azides or alkynes, allows for specific chemical ligation to reporter molecules (e.g., fluorophores or biotin) in a biological environment without interfering with native processes. thermofisher.com This strategy is widely used for labeling and visualizing newly synthesized proteins or tracking the metabolic fate of the amino acid analog. thermofisher.com
Fluorinated Analogs: Introducing fluorine atoms can subtly alter the electronic properties and metabolic stability of the amino acid without dramatically increasing its size. These fluorinated analogs are valuable for 19F-NMR studies and as PET imaging agents.
The synthesis of these analogs often requires careful use of protecting groups for the amine and carboxylic acid functionalities to ensure selective modification at the desired position. For example, the Fmoc group is commonly used to protect the amino group during peptide synthesis, allowing for the creation of complex peptides containing the this compound residue.
| Analog Type | Functional Group/Modification | Primary Research Application | Example Principle |
|---|---|---|---|
| Photoreactive Probes | Diazirine, Benzophenone (B1666685) | Identifying protein-ligand interactions, mapping binding sites. | UV activation creates a reactive species that covalently bonds to interacting molecules. thermofisher.com |
| Bioorthogonal Probes | Azide, Alkyne | Tracking metabolic pathways, labeling biomolecules for imaging or purification. | The tag reacts specifically with a corresponding reporter molecule via "click chemistry". thermofisher.com |
| Peptidomimetics | Incorporation into a peptide chain | Studying enzyme-substrate specificity, developing protease inhibitors. | The unique side chain of this compound influences the peptide's conformation and binding affinity. |
| Fluorinated Analogs | Substitution with Fluorine (F) | 19F-NMR structural studies, PET imaging tracers. | Fluorine's unique NMR and radioactive (18F) properties are leveraged for non-invasive analysis. rsc.org |
Radiolabeling and Stable Isotope Labeling of this compound for Tracers in Non-Human Systems
Labeling this compound with either radioactive or stable isotopes transforms it into a powerful tracer for dynamic studies in non-human biological systems. These labeled molecules are chemically identical to their unlabeled counterparts, ensuring they are recognized and processed by cellular machinery in the same way. thermofisher.com
Radiolabeling for PET Imaging: Radiolabeling involves substituting an atom in the molecule with one of its radioactive isotopes. For amino acids, fluorine-18 (B77423) (¹⁸F) is a commonly used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging, particularly in oncologic research. rsc.orgnih.gov The synthesis of an ¹⁸F-labeled version of this compound would create a valuable tracer for studying amino acid transporter systems, which are often upregulated in tumors. nih.govsnmjournals.org
The synthesis of ¹⁸F-labeled amino acids typically involves a late-stage nucleophilic fluorination reaction on a suitable precursor molecule. researchgate.net For example, the synthesis of 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe) was achieved with good radiochemical yield and purity, demonstrating the feasibility of labeling amino acids with extended alkyl chains. nih.gov Such tracers allow for the non-invasive, real-time visualization and quantification of amino acid uptake in animal models of disease, providing insights into tumor metabolism and response to therapy. rsc.orgnih.gov
Stable Isotope Labeling for Mechanistic Studies: Stable isotope labeling (SIL) uses non-radioactive heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), to tag molecules. thermofisher.comdoi.org These labeled compounds are differentiated from their natural, lighter counterparts by their increased mass, which is detected using mass spectrometry (MS). thermofisher.com
SIL is a cornerstone of metabolomics and proteomics research. doi.orgisotope.com By culturing cells or organisms in media containing ¹³C- or ¹⁵N-labeled this compound, researchers can trace the journey of the amino acid as it is incorporated into newly synthesized proteins or transformed into other metabolites. thermofisher.comnih.gov This approach, known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise quantification of protein synthesis and turnover. thermofisher.com Furthermore, tracing the metabolic fate of the labeled carbon or nitrogen atoms can help elucidate novel metabolic pathways and identify downstream by-products. nih.gov
| Isotope | Label Type | Detection Method | Primary Application (Non-Human Systems) |
|---|---|---|---|
| Fluorine-18 (18F) | Radioisotope | Positron Emission Tomography (PET) | In vivo imaging of amino acid transporter activity, tumor metabolism studies. nih.gov |
| Carbon-11 (11C) | Radioisotope | Positron Emission Tomography (PET) | Tumor imaging; has a shorter half-life than 18F. nih.gov |
| Carbon-13 (13C) | Stable Isotope | Mass Spectrometry (MS), NMR Spectroscopy | Metabolic flux analysis, protein turnover studies (SILAC), metabolite identification. thermofisher.comdoi.org |
| Nitrogen-15 (15N) | Stable Isotope | Mass Spectrometry (MS), NMR Spectroscopy | Tracing nitrogen metabolism, protein identification and quantification. thermofisher.comdoi.org |
| Deuterium (2H) | Stable Isotope | Mass Spectrometry (MS), NMR Spectroscopy | Metabolic tracing, studying kinetic isotope effects. doi.org |
Conjugation Chemistry for Material Science and Biosensor Development (Academic Research Focus)
The inherent chemical functionalities of this compound make it an attractive molecule for conjugation to various materials, paving the way for the development of novel biosensors and functionalized surfaces. This academic research area focuses on leveraging the specific recognition of the amino acid by biological systems to create highly selective analytical devices.
The primary handles for conjugation are the α-amino group and the carboxylic acid group. Standard bioconjugation techniques can be employed to attach this compound to different substrates:
Amide Bond Formation: The carboxylic acid group can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with amine-functionalized surfaces, such as those on nanoparticles or polymers. Conversely, the amino group can react with activated carboxyl groups on a material.
Surface Immobilization: The molecule can be immobilized on sensor surfaces, such as gold nanoparticles or carbon nanotubes, which can enhance electrochemical signals for detection. mdpi.com Functionalized nanomaterials offer advantages like high surface area and good electrical conductivity, which are crucial for sensitive biosensor development. mdpi.com
Applications in Biosensor Development: The development of electrochemical biosensors for amino acids is an active area of research. nih.gov A common strategy involves creating a recognition layer on an electrode surface that selectively binds to the target analyte.
Molecularly Imprinted Polymers (MIPs): One advanced approach is to create a MIP using this compound as the template molecule. The polymer is formed around the template, creating nano-sized cavities that are sterically and chemically complementary to the amino acid. After the template is removed, the MIP can selectively re-bind the target molecule from a complex sample, generating a detectable signal. nih.gov
Enzyme-Based Sensors: An alternative is to immobilize an enzyme that specifically recognizes or metabolizes this compound onto an electrode. The enzymatic reaction would produce or consume an electroactive species (like H₂O₂ or NADH), which can be measured to determine the amino acid concentration. mdpi.com
These research-focused applications aim to create devices for the sensitive and selective detection of this compound in complex biological or environmental samples, furthering our understanding of its roles and distribution.
| Material/Platform | Conjugation Chemistry Principle | Potential Biosensor Application |
|---|---|---|
| Gold Nanoparticles (AuNPs) | Thiol-gold linkage (if derivatized) or electrostatic/covalent attachment to a functionalized shell. | Colorimetric or electrochemical detection of binding events. mdpi.com |
| Carbon Nanotubes (CNTs) | Covalent attachment via amide/ester bonds to oxidized CNTs. | Highly sensitive electrochemical sensors due to enhanced electron transfer. mdpi.com |
| Conducting Polymers (e.g., PPy, PANI) | Entrapment during electropolymerization or covalent bonding to polymer backbone. | Electrochemical sensors where binding modulates the polymer's conductivity. nih.gov |
| Molecularly Imprinted Polymers (MIPs) | Non-covalent interactions (H-bonds, electrostatic) between the amino acid (template) and functional monomers during polymerization. | Highly selective recognition layers for electrochemical or optical sensors. nih.gov |
Theoretical and Computational Chemistry Studies of 2 Amino 3 Methylhexanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of 2-Amino-3-methylhexanoic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetics and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining ground state properties such as molecular geometry and energy. In the study of this compound (AMHA), DFT has been employed to refine the geometries of its stable conformers. mdpi.com
One significant application involved the re-optimization of conformers, which were initially identified through molecular mechanics force fields. mdpi.com For these calculations, the B3LYP functional combined with the 6-31G(d) basis set was utilized. mdpi.com This level of theory provides a reliable balance between computational cost and accuracy for organic molecules of this size. The optimized geometries are crucial for subsequent, more complex calculations, such as predicting spectroscopic properties.
Time-dependent DFT (TD-DFT), an extension of DFT for excited states, has also been critical in confirming the absolute configuration of naturally occurring (2S, 3S)-2-Amino-3-methylhexanoic acid. By comparing the computationally generated electrostatic circular dichroism (ECD) spectrum with the experimental one, researchers unequivocally assigned the (2S, 3S) stereochemistry. mdpi.com The exact agreement between the calculated and experimental spectra validates the accuracy of the DFT-optimized molecular structure. mdpi.com
Table 1: Representative DFT Calculation Parameters for this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | Ground state geometry optimization |
| Functional | B3LYP | Approximates the exchange-correlation energy |
| Basis Set | 6-31G(d) | Defines the set of functions to build molecular orbitals |
| Application | Geometry re-optimization of stable conformers | To obtain accurate molecular structures |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), are known for their high accuracy, though they are typically more computationally demanding than DFT.
While specific ab initio studies focusing solely on this compound are not widely documented, research on the structurally similar amino acid isoleucine (2-Amino-3-methylpentanoic acid) highlights the utility of these methods. A combined experimental and theoretical study on isoleucine employed MP2 calculations with the cc-pVDZ basis set to investigate its molecular structure and vibrational spectra. researchgate.net Such studies provide a framework for how high-accuracy calculations could be applied to this compound to obtain precise electronic energies, optimized geometries, and other molecular properties. These higher-level calculations are valuable for benchmarking the results from more cost-effective DFT methods. researchgate.net
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and is essential for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them relates to the molecule's chemical stability and electronic excitation properties. utexas.eduresearchgate.netmasterorganicchemistry.com
Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution. It analyzes the wavefunction to provide information on atomic charges, hybridization, and the delocalization of electron density arising from orbital interactions. uni-muenchen.deicm.edu.pl This analysis can reveal key donor-acceptor interactions (hyperconjugation) that contribute to molecular stability. icm.edu.pl
For the related molecule isoleucine, NBO analysis was performed using results from MP2 and DFT calculations. researchgate.net This analysis investigated the formation of hydrogen bonds in terms of charge density. researchgate.net Applying a similar methodology to this compound would allow for a detailed mapping of its molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites and thus predicting its reactive behavior.
Table 2: Information Gained from Molecular Orbital and NBO Analysis
| Analysis Type | Key Information Provided | Relevance to Reactivity |
|---|---|---|
| Frontier Molecular Orbitals (HOMO/LUMO) | Orbital energies, HOMO-LUMO gap | Predicts electronic transitions and chemical stability |
| Natural Bond Orbital (NBO) | Atomic charges, orbital hybridization, hyperconjugative interactions | Details charge distribution and intramolecular stabilizing interactions |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify reactive sites | Visualizes regions prone to electrophilic or nucleophilic attack |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. These simulations are invaluable for exploring conformational landscapes and understanding interactions with solvent molecules.
MD simulations rely on a set of parameters known as a force field, which defines the potential energy of a system of particles. masterorganicchemistry.com For standard amino acids, well-established force fields like AMBER and GROMOS exist. matsci.orgfaccts.de However, for non-proteinogenic amino acids like this compound, specific parameters may need to be developed or validated.
A crucial first step in studying this molecule via MD is conformational analysis. Research has utilized the Molecular Operating Environment (MOE) software with the MMFF94 force field to perform a systematic conformational search of (2S, 3S)-2-Amino-3-methylhexanoic acid. mdpi.com This process identifies low-energy conformers that are likely to be populated under experimental conditions. An energy cutoff is typically used to select a wide distribution of these stable conformers for further analysis. mdpi.com The development of residue-specific force fields is an active area of research, aiming to improve the accuracy of simulations for both folded and intrinsically disordered proteins containing non-standard residues. researchgate.net
The interaction of a solute with its surrounding solvent molecules can significantly influence its structure and function. MD simulations are particularly well-suited to study these effects by explicitly modeling solvent molecules, typically water. The layer of water molecules immediately surrounding a solute is known as the hydration shell. researchgate.netcas.cz
Studies on proteins incorporating the related isomer (4S)-2-amino-4-methylhexanoic acid have provided significant insights into how such residues affect the dynamics of the protein hydration layer. pnas.org Using ultrafast fluorescence spectroscopy and MD simulations, researchers have examined the time-dependent relaxation of water molecules at the protein surface. pnas.org These studies indicate that the physical and chemical properties of individual surface-exposed residues can affect the topographic and electrostatic properties of the protein surface, influencing the residence time and motion of water molecules in the hydration shell. pnas.org Similar MD simulations focused on this compound in an aqueous environment would reveal detailed information about its hydration structure, the number of hydrogen bonds formed with water, and the dynamics of water molecules within its first and second solvation shells. uzh.ch
Prediction of Spectroscopic Properties (NMR, CD, IR) using Computational Methods
Computational spectroscopy is an indispensable tool for predicting and interpreting the spectra of molecules, providing insights that complement and guide experimental work. tu-braunschweig.deresearchgate.net Methods based on quantum mechanics, particularly Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost in predicting a range of spectroscopic properties. longdom.orgnumberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP. nih.govtheaic.orgmdpi.com The process involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, calculations would be performed on its four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). socratic.org The predicted chemical shifts would help in assigning experimental peaks and distinguishing between these isomers.
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for (2S,3S)-2-Amino-3-methylhexanoic Acid using DFT (B3LYP/6-31G(d))
| Atom | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C1 (COOH) | 175.8 | H (COOH) | 11.5 (broad) |
| C2 (CH-NH₂) | 59.4 | Hα | 3.85 |
| C3 (CH-CH₃) | 37.2 | Hβ | 1.89 |
| C4 (CH₂) | 25.5 | Hγ | 1.40, 1.25 |
| C5 (CH₂) | 22.8 | Hδ | 1.35 |
| C6 (CH₃) | 11.6 | Hε | 0.91 |
| C3-CH₃ | 15.7 | H (C3-CH₃) | 0.95 |
Note: These values are illustrative and represent typical shifts for such a structure. The acidic and amine protons are highly dependent on the solvent and pH.
Infrared (IR) Spectroscopy
Theoretical IR spectra are calculated from the second derivatives of the energy with respect to atomic positions. numberanalytics.com This analysis yields harmonic vibrational frequencies and their corresponding intensities. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), are effective for these calculations. dergipark.org.tr Calculated frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors. theaic.org This analysis allows for the assignment of specific absorption bands to molecular motions like C=O stretching, N-H bending, and C-H stretching. mdpi.com
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹, scaled) | Intensity | Assignment |
|---|---|---|
| ~3400 | Medium | N-H asymmetric stretch |
| ~3320 | Medium | N-H symmetric stretch |
| ~2960 | Strong | C-H stretching (alkyl) |
| ~2900 | Medium-Strong | O-H stretch (carboxylic acid dimer) |
| ~1730 | Strong | C=O stretch (carbonyl) |
| ~1610 | Medium | N-H bend (scissoring) |
| ~1465 | Medium | C-H bend (methyl/methylene) |
| ~1215 | Medium | C-N stretch |
Note: These are representative frequencies. Experimental spectra can be influenced by intermolecular hydrogen bonding, especially in the solid state.
Circular Dichroism (CD) Spectroscopy
Electronic Circular Dichroism (ECD) is a critical technique for determining the absolute configuration of chiral molecules. mdpi.com Computational prediction of ECD spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). tu-braunschweig.de By calculating the rotational strengths of electronic transitions for each stereoisomer, a theoretical spectrum is generated. mdpi.com Comparing the predicted spectrum of a specific isomer (e.g., (2S,3S)) with the experimental spectrum allows for unambiguous assignment of the molecule's absolute stereochemistry. mdpi.com
Molecular Docking and Binding Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, such as a protein. symbiosisonlinepublishing.com This method is instrumental in drug discovery and understanding biochemical pathways. nih.gov For this compound, a relevant study could involve docking it into the active site of a bacterial enzyme that processes amino acids, which is a common target for developing new antibiotics. scielo.brresearchgate.net
A plausible target is an enzyme from the amino acid biosynthesis pathway, for example, aspartate semialdehyde dehydrogenase from Streptococcus pneumoniae or a Mur ligase from Staphylococcus aureus, which is involved in cell wall synthesis. symbiosisonlinepublishing.comnih.gov The docking process would involve:
Obtaining the 3D crystal structure of the enzyme from a database like the Protein Data Bank (PDB).
Preparing the structures of the four stereoisomers of this compound.
Using software like AutoDock or Glide to place the isomers into the enzyme's active site and score their binding affinity, typically expressed in kcal/mol. longdom.org
The results would reveal which stereoisomer binds most favorably and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding. brieflands.com
Table 3: Illustrative Molecular Docking Results of this compound Stereoisomers with a Hypothetical Bacterial Enzyme Active Site
| Stereoisomer | Binding Affinity (kcal/mol) | Key Interactions with Active Site Residues |
|---|---|---|
| (2S,3S) | -6.8 | Hydrogen bonds from COOH to Arg121; NH₂ to Asp204. Hydrophobic interactions with Leu250, Val252. |
| (2R,3R) | -5.9 | Hydrogen bond from COOH to Arg121. Steric clash with Tyr88. |
| (2S,3R) | -6.2 | Hydrogen bonds from COOH to Arg121; NH₂ to Asp204. Suboptimal orientation of the hexyl chain. |
| (2R,3S) | -5.5 | Weaker hydrogen bonding. Poor fit in the hydrophobic pocket. |
Note: This data is hypothetical. It illustrates how stereochemistry can significantly impact binding affinity and interactions.
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. bibliotekanauki.plnih.gov Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical equation that correlates chemical structure with a specific activity, such as enzyme inhibition. tandfonline.comingentaconnect.comnih.gov
For this compound and its analogues, a QSAR model could be developed to predict their inhibitory activity against the bacterial enzyme from the docking study. This involves several steps:
Data Set Creation : Synthesize or computationally design a series of related molecules by modifying the parent structure (e.g., changing the alkyl chain length, substituting the methyl group).
Descriptor Calculation : For each molecule, calculate a set of molecular descriptors. These are numerical values that represent various properties like hydrophobicity (LogP), electronic properties (dipole moment), and steric properties (molecular volume). researchgate.net
Model Building : Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation linking the descriptors to the measured biological activity (e.g., IC₅₀). tandfonline.comgenscript.com
A hypothetical QSAR model for inhibitory activity might look like: log(1/IC₅₀) = 0.75 * LogP - 0.21 * (Molecular_Volume) + 0.15 * (Dipole_Moment) + 2.34
This model would suggest that increased hydrophobicity enhances activity, while larger molecular volumes are detrimental. Such models are powerful tools for predicting the activity of new, unsynthesized compounds and guiding the design of more potent enzyme inhibitors. mdpi.comsciopen.com
Table 4: Hypothetical Data for a QSAR Model of this compound Analogues
| Compound | LogP | Molecular Volume (ų) | Dipole Moment (Debye) | Measured log(1/IC₅₀) |
|---|---|---|---|---|
| 2-Amino-3-methylpentanoic acid | 1.3 | 140.2 | 2.1 | 4.5 |
| 2-Amino-3-methylhexanoic acid | 1.8 | 154.5 | 2.2 | 4.8 |
| 2-Amino-3-methylheptanoic acid | 2.3 | 168.8 | 2.3 | 5.1 |
| 2-Amino-3-ethyl hexanoic acid | 2.2 | 168.8 | 2.1 | 4.6 |
Note: This table provides an exemplary dataset to illustrate the components of a QSAR study.
Applications of 2 Amino 3 Methylhexanoic Acid As a Research Tool and Chemical Reagent
As a Chiral Building Block in Asymmetric Synthesis Beyond Its Own Production
2-Amino-3-methylhexanoic acid, a non-natural α-amino acid, serves as a valuable chiral building block in asymmetric synthesis. Its stereochemically defined structure, featuring two chiral centers, makes it an attractive starting material for the synthesis of complex, optically active molecules. sigmaaldrich.comirb.hr The presence of both an amino and a carboxyl group, along with a branched alkyl side chain, provides multiple points for chemical modification and incorporation into larger molecular frameworks.
In the field of medicinal chemistry and drug discovery, unnatural amino acids like this compound are instrumental. sigmaaldrich.com They are used to create peptidomimetics, which are molecules that mimic the structure of natural peptides but often exhibit improved stability, potency, and selectivity. sigmaaldrich.com The incorporation of this amino acid can introduce specific conformational constraints into a peptide backbone, influencing its three-dimensional structure and, consequently, its interaction with biological targets. sigmaaldrich.com
A notable application of this compound is in the synthesis of derivatives of tenuazonic acid (TeA), a natural product with herbicidal properties. semanticscholar.orgresearchgate.net Researchers have prepared this compound as a precursor to synthesize TeA derivatives with modified alkyl side chains. semanticscholar.orgresearchgate.net This approach allows for the systematic investigation of structure-activity relationships, aiming to develop new herbicides with improved efficacy. semanticscholar.orgresearchgate.net The synthesis of these precursor amino acids often involves stereoselective methods to ensure the desired chirality in the final product. semanticscholar.org
In the Design and Synthesis of Novel Molecular Scaffolds and Architectures
The unique structural features of this compound make it a key component in the design and synthesis of novel molecular scaffolds. These scaffolds serve as foundational structures upon which more complex molecules with specific functions can be built. sigmaaldrich.com The combination of a chiral backbone and a modifiable side chain allows for the creation of diverse and structurally complex architectures.
One area where such scaffolds are relevant is in the development of new therapeutic agents. For instance, the core structure of this compound can be incorporated into non-peptidic structures. In a study focused on developing inhibitors for β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease, researchers replaced a dipeptide segment of a lead inhibitor with a rigid 3-aminomethyl cyclohexane (B81311) carboxylic acid. nih.gov While not a direct use of this compound itself, this exemplifies the principle of using amino acid-like scaffolds to create rigid, non-peptidic structures to explore new binding interactions with therapeutic targets. nih.gov
Furthermore, the principles of using amino acids to build larger structures are seen in the synthesis of coordination compounds. scirp.org While a different amino acid (2-amino-3-methylbutanoic acid) was used in the cited study, the concept of using the amino and carboxylate groups to coordinate with metal ions to form well-defined geometric structures is transferable. This highlights the potential of this compound to be used in creating novel metallo-organic frameworks or catalysts.
As a Model Compound for Stereochemical Investigations and Method Development
The presence of two adjacent chiral centers in this compound makes it an excellent model compound for stereochemical investigations and the development of new synthetic methodologies. The ability to control the relative and absolute stereochemistry during its synthesis is a significant challenge that drives the innovation of stereoselective reactions.
The synthesis of fluorinated amino acids, for example, often relies on chiral nickel(II) complexes to achieve high stereoselectivity. beilstein-journals.org While this specific study focused on fluorinated derivatives of other amino acids, the methodology is applicable to the synthesis of various non-canonical amino acids, including this compound and its analogs. beilstein-journals.org Such methods are crucial for producing enantiomerically and diastereomerically pure compounds, which are essential for studying the specific biological roles of different stereoisomers. beilstein-journals.org
The stereospecificity of enzymes is a fundamental concept in biochemistry, and amino acids are often used to study these interactions. docbrown.info The way an enzyme distinguishes between different stereoisomers of a substrate, like the various isomers of this compound, provides insight into the three-dimensional structure of the enzyme's active site. docbrown.info This knowledge is critical for understanding enzyme mechanisms and for designing specific enzyme inhibitors.
Utility in the Development of Advanced Materials and Biopolymers (Academic Research Focus)
In academic research, amino acids are increasingly explored as monomers for the creation of advanced materials and biopolymers with unique properties. researchgate.net Amino acid-derived polyesters, for example, are a class of biodegradable polymers that are being investigated for applications in tissue engineering and other biomedical fields. researchgate.net The incorporation of a non-proteinogenic amino acid like this compound could be used to fine-tune the physical and biological properties of these polymers, such as their degradation rate, mechanical strength, and biocompatibility.
The synthesis of such polymers often involves the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from amino acids. researchgate.net This method allows for the creation of well-defined polypeptides and other amino acid-based polymers. researchgate.net By using this compound, researchers can introduce a specific side chain that can influence the polymer's secondary structure and its interactions with cells and tissues.
Role in Mechanistic Enzymology Studies (non-human, non-clinical focus)
In the field of mechanistic enzymology, amino acids and their analogs are indispensable tools for probing the function of enzymes. This compound can serve as a substrate analog or a potential inhibitor for enzymes that process branched-chain amino acids.
For example, studies on tyrosine 2,3-aminomutase, an enzyme that catalyzes the conversion of L-tyrosine to (S)-β-tyrosine, utilize substrate mimics to understand its catalytic mechanism. ebi.ac.uk The enzyme employs a unique 4-methylidene-imidazole-5-one (MIO) cofactor. ebi.ac.uk By synthesizing analogs of the natural substrate, researchers can investigate the specific interactions within the enzyme's active site and elucidate the roles of key catalytic residues. ebi.ac.uk Although not directly involving this compound, this research highlights the approach of using modified amino acids to study enzyme mechanisms. The specific stereochemistry of this compound could be used to probe the active sites of enzymes involved in branched-chain amino acid metabolism.
Development of Analytical Standards and Reference Materials
Accurate identification and quantification of amino acids are crucial in various scientific disciplines. For this purpose, certified reference materials and analytical standards are essential. sigmaaldrich.comaoac.org While this compound itself is a non-proteinogenic amino acid, its isomers, such as isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), are available as certified reference materials. sigmaaldrich.commegazyme.comsigmaaldrich.com
These standards are used to calibrate analytical instruments, validate analytical methods (like HPLC and GC), and ensure the quality and consistency of experimental results. sigmaaldrich.com The development of an analytical standard for this compound would be necessary for research that requires its precise quantification, such as in metabolic studies of organisms that may produce it or in the quality control of synthetic processes where it is used as a building block. aoac.org The establishment of such standards often follows rigorous protocols, such as those outlined by ISO 17034 and ISO/IEC 17025, to ensure traceability and reliability. sigmaaldrich.com
Emerging Research Avenues and Future Directions for 2 Amino 3 Methylhexanoic Acid Studies
Exploration of Undiscovered Natural Sources and Novel Biosynthetic Pathways (non-human)
Initially synthesized over seven decades ago, 2-Amino-3-methylhexanoic acid (AMHA), also known as β-methylnorleucine, was long considered a non-naturally occurring, non-proteinogenic amino acid. mdpi.com However, recent research has overturned this classification, identifying it as a naturally occurring endogenous (2S, 3S)-α-amino acid. mdpi.comnih.gov This discovery has opened up new avenues for exploring its presence in the natural world.
Fungi have emerged as a key source of AMHA. mdpi.comnih.gov Studies have shown that the filamentous fungi Alternaria sp. and the rice blast fungus Magnaporthe oryzae can produce and accumulate free AMHA within their mycelia, though not in their fermentation broths. mdpi.comnih.gov Specifically, the (2S,3S) stereoisomer of AMHA was isolated and characterized from the phytopathogenic fungus Alternaria alternata. Further investigation into diverse fungal species, particularly those known to produce other non-proteinogenic amino acids, may reveal additional natural sources.
The biosynthetic pathway of AMHA in Alternaria alternata has been elucidated, providing a roadmap for discovering novel pathways in other organisms. nih.gov In this fungus, threonine serves as the precursor for AMHA synthesis. nih.gov The process involves eight enzymes from the branched-chain amino acid (BCAA) biosynthetic pathway located in the mitochondrion. nih.gov Key enzymes in this pathway include threonine deaminase, 2-isopropylmalate synthase (IPMS), 3-isopropylmalate dehydratase (IPMDH), and isopropylmalate dehydrogenase (ISMD). nih.gov Following its synthesis in the mitochondria, AMHA is transported to the cytosol where it undergoes acetylation and cyclization by non-ribosomal peptide synthetases (NRPS) to form S-TeA. nih.gov The discovery of this pathway suggests that other organisms with similar enzymatic machinery might also produce AMHA.
Beyond terrestrial fungi, extraterrestrial sources have also been identified. AMHA has been detected in carbonaceous chondrite meteorites, such as the Murchison and Murray meteorites. nasa.govcapes.gov.br The presence of AMHA and its isomers, including allo-2-Amino-3-methylhexanoic acid, in these primitive materials suggests abiotic formation pathways in cosmic environments. nasa.govnih.gov The analysis of various meteorites continues to expand the inventory of extraterrestrial organic molecules, and further studies may reveal more about the cosmic origins and distribution of AMHA. pnas.orgpnas.org
Future research should focus on screening a wider range of microorganisms, including bacteria and other fungi, for the presence of AMHA. Exploring diverse and extreme environments could lead to the discovery of novel organisms that synthesize this compound. Additionally, investigating the biosynthetic pathways in these newly identified sources will likely uncover enzymatic variations and alternative routes to AMHA production, contributing to a deeper understanding of its natural role and evolutionary origins.
| Organism/Source | Compound | Key Findings |
| Alternaria alternata | (2S,3S)-2-Amino-3-methylhexanoic acid | AMHA is a naturally occurring endogenous α-amino acid. mdpi.com Its biosynthesis starts from threonine and involves enzymes of the BCAA pathway. nih.gov |
| Magnaporthe oryzae | This compound | Accumulates free AMHA in its mycelia. mdpi.comnih.gov |
| Serratia marcescens (mutant strain) | This compound | Capable of producing AMHA when cultured in a medium containing norvaline. mdpi.com |
| Murchison and Murray Meteorites | This compound and its isomers | Presence of AMHA suggests abiotic synthesis in extraterrestrial environments. nasa.govcapes.gov.br |
Development of Highly Efficient and Sustainable Synthetic Methodologies
While natural sources of this compound are being explored, chemical synthesis remains crucial for obtaining specific stereoisomers and larger quantities for research and potential applications. The development of efficient and sustainable synthetic methods is a key area of ongoing research.
One of the most industrially viable routes for synthesizing (2S,3S)-2-amino-3-methylhexanoic acid involves a four-step process. This method starts with 2-methylhexanoic acid and proceeds through bromination, ammonolysis, and phenylacetylation, culminating in an enzymatic resolution step to achieve the desired stereochemistry. This chemoenzymatic approach highlights the power of combining traditional organic chemistry with biocatalysis to achieve high purity and stereoselectivity.
Future research in this area will likely focus on several key aspects to improve upon existing methods:
Green Chemistry Principles: Developing syntheses that utilize less hazardous reagents, reduce waste, and are more energy-efficient. This could involve exploring solvent-free reactions or using water as a solvent.
Catalysis: Investigating novel catalysts, including organocatalysts and more efficient enzyme variants, to improve reaction rates and selectivity. The goal is to minimize the number of synthetic steps and purification processes.
Stereoselective Synthesis: As AMHA has two chiral centers, controlling the stereochemistry is paramount. Future methods will aim for even higher stereoselectivity to produce enantiomerically pure AMHA without the need for resolution steps, which can be inefficient.
Renewable Starting Materials: Exploring the use of bio-based starting materials instead of petroleum-derived precursors to create more sustainable synthetic pathways.
The continuous evolution of synthetic organic chemistry will undoubtedly lead to more elegant and practical methods for the production of this compound and its various stereoisomers, facilitating further research into its properties and applications.
Advanced Applications in Bio-Inspired Chemical Synthesis
The unique structure of this compound, a non-proteinogenic amino acid, makes it a valuable building block in the field of bio-inspired chemical synthesis, particularly in the design and creation of novel peptides and other biologically active molecules. Its incorporation into peptide chains can introduce conformational constraints and novel functionalities not achievable with the 20 standard proteinogenic amino acids. bitesizebio.comnih.gov
A significant application of AMHA is in solid-phase peptide synthesis (SPPS). By incorporating AMHA into a peptide sequence, chemists can create peptidomimetics with enhanced properties. For instance, the presence of the β-methyl group can influence the peptide's secondary structure, potentially leading to more stable helical or sheet conformations. This structural influence can, in turn, affect the peptide's binding affinity to biological targets and its resistance to enzymatic degradation.
Future research is poised to explore several advanced applications:
Development of Novel Therapeutics: AMHA can be used to design peptides with improved stability and efficacy. By replacing a natural amino acid with AMHA, it may be possible to create peptide drugs with longer half-lives in the body and better target specificity.
Enzyme Inhibitor Design: The unique side chain of AMHA can be exploited to design potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, peptides containing AMHA could block the active site of an enzyme involved in a disease process.
Biomaterial Engineering: Incorporating AMHA into self-assembling peptides could lead to the creation of novel biomaterials with tailored properties. These materials could have applications in tissue engineering, drug delivery, and diagnostics.
The ability to synthesize peptides with precisely defined structures and functions using non-proteinogenic amino acids like AMHA is a cornerstone of modern chemical biology and drug discovery.
Integration into Supramolecular Chemistry and Nanotechnology Research
The self-assembly of molecules into well-defined, functional structures is a central theme in both supramolecular chemistry and nanotechnology. The unique structural features of this compound make it an intriguing candidate for integration into these fields. The incorporation of non-proteinogenic amino acids like AMHA into peptides can significantly influence their self-assembly behavior, leading to the formation of novel nanomaterials.
Emerging research directions in this area include:
Controlled Self-Assembly: Systematically studying how the position and stereochemistry of AMHA within a peptide sequence affects its self-assembly into predictable and controllable nanostructures.
Functional Nanomaterials: Designing AMHA-containing peptides that self-assemble into materials with specific functions, such as catalytic activity, light-harvesting capabilities, or the ability to encapsulate and release guest molecules.
Bio-Interfaces: Creating surfaces functionalized with AMHA-containing peptides to control cell adhesion, proliferation, and differentiation for applications in regenerative medicine and biomedical implants.
Nanosensors: Developing self-assembling peptide systems that undergo a detectable change in their structure or properties in the presence of specific analytes, leading to the creation of highly sensitive and selective nanosensors.
By harnessing the principles of molecular recognition and self-assembly, researchers can use this compound as a versatile tool to build complex and functional systems from the bottom up, paving the way for innovations in materials science and nanotechnology.
Refined Computational Models for Predicting Complex Interactions
Computational modeling has become an indispensable tool in chemical and biological research, enabling the prediction of molecular properties and interactions. For a non-proteinogenic amino acid like this compound, refined computational models are essential for understanding its behavior in complex systems and for guiding experimental design.
One of the primary applications of computational modeling for AMHA is in predicting the conformational preferences of peptides that contain this residue. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of these peptides, revealing how the presence of AMHA influences their secondary and tertiary structures. This information is critical for designing peptides with specific shapes and functions.
Furthermore, computational methods are employed to determine the absolute configuration of newly isolated natural products, including AMHA. Techniques such as electrostatic circular dichroism (ECD) spectroscopy, combined with time-dependent density functional theory (TDDFT) calculations, have been used to confirm the (2S,3S) configuration of naturally occurring AMHA by comparing experimental spectra with computationally generated ones.
Future directions for computational modeling of AMHA include:
Improved Force Fields: Developing more accurate force fields for molecular simulations that explicitly and precisely account for the unique stereoelectronic properties of non-proteinogenic amino acids like AMHA.
Predicting Binding Affinities: Using methods like free energy perturbation (FEP) or thermodynamic integration (TI) to accurately predict the binding affinity of AMHA-containing peptides to their biological targets, thereby accelerating the drug discovery process.
De Novo Design: Employing computational algorithms to design novel peptide sequences containing AMHA with desired structures and functions from scratch.
Biosynthetic Pathway Modeling: Using computational tools to model the enzymatic reactions involved in the biosynthesis of AMHA, which can aid in the discovery of novel biosynthetic pathways and in the engineering of enzymes for synthetic biology applications. d-nb.info
The synergy between advanced computational models and experimental validation will be crucial for unlocking the full potential of this compound in various scientific disciplines.
Discovery of Novel Academic Research Applications
While the potential applications of this compound in fields like medicine and materials science are being explored, its unique properties also make it a valuable tool for fundamental academic research. The discovery of novel applications in an academic context often precedes and inspires translational research.
A recent and significant discovery is the role of AMHA as a plant elicitor. mdpi.comnih.gov Research has shown that AMHA can induce resistance in plants against both abiotic stresses, such as extreme temperatures, and biotic stresses, including fungal, bacterial, and viral diseases. mdpi.comnih.govresearchgate.net For example, pretreatment with AMHA has been shown to protect wheat against powdery mildew and Arabidopsis against Pseudomonas syringae. mdpi.comnih.gov This finding opens up a new field of study into the signaling pathways that AMHA activates in plants to trigger these defense responses.
Future academic research is likely to uncover a wide range of other applications:
Probing Protein Structure and Function: Incorporating AMHA at specific positions in a protein can serve as a probe to study protein folding, stability, and dynamics. The structural perturbations introduced by AMHA can provide insights into the role of specific residues and domains in protein function.
Investigating Enzyme Mechanisms: AMHA and its derivatives can be used as substrate analogs to study the mechanisms of enzymes, particularly those involved in amino acid metabolism.
Exploring the Origins of Life: The presence of AMHA in meteorites makes it a relevant molecule for studies on prebiotic chemistry and the origins of homochirality in biological systems. capes.gov.brnih.govpnas.org
Model Systems for Disease: The misincorporation of non-proteinogenic amino acids into proteins has been linked to certain diseases. news-medical.net AMHA could potentially be used in model systems to study the cellular consequences of such misincorporation events.
The continued exploration of this compound in diverse academic research settings will undoubtedly lead to new discoveries and a deeper understanding of fundamental chemical and biological processes.
Q & A
Q. What strategies optimize AMHA’s stability in formulation for field applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
